molecular formula C5H11NO B572911 N-Ethyloxetan-3-amine CAS No. 1341989-73-8

N-Ethyloxetan-3-amine

货号: B572911
CAS 编号: 1341989-73-8
分子量: 101.149
InChI 键: PKGRGAFKWPUUJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyloxetan-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-ethyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRGAFKWPUUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341989-73-8
Record name N-ethyloxetan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Ethyloxetan-3-amine: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine, with the CAS number 1341989-73-8, is a heterocyclic secondary amine that has garnered interest within the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, into molecular scaffolds is a strategy increasingly employed in drug discovery to modulate physicochemical properties.[1][2] Oxetanes can influence aqueous solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups.[2][3] This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, drawing upon available data and the general characteristics of related oxetane compounds.

Chemical Structure and Properties

This compound is structurally characterized by an oxetane ring with an ethylamino group attached at the 3-position. The strained four-membered ring imparts unique conformational features and reactivity to the molecule.[2]

Structure:

structure Chemical Structure of this compound C1 CH₂ O O C1->O C2 CH C2->C1 N NH C2->N C3 CH₂ O->C3 C3->C2 C4 CH₂ N->C4 C5 CH₃ C4->C5

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information, with some properties estimated based on related compounds and general principles of organic chemistry.

PropertyValueSource/Comment
CAS Number 1341989-73-8[4][5][]
Molecular Formula C₅H₁₁NO[]
Molecular Weight 101.15 g/mol [4][5][]
IUPAC Name This compound[5]
Physical Form Liquid[5]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
pKa Estimated to be in the range of 8-9Based on typical secondary amines; the electron-withdrawing effect of the oxetane oxygen may slightly lower the basicity.[3]
Solubility Expected to have good aqueous solubilityThe presence of the polar oxetane ring and the amine group generally enhances water solubility.[1][2]
Storage Temperature 2-8 °C (Refrigerator)[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not publicly available. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted)

  • Ethyl group protons: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂) would be expected.

  • Oxetane ring protons: The protons on the oxetane ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the proton on the nitrogen. The protons on the carbons adjacent to the oxygen (C2 and C4) would be shifted downfield compared to the proton on C3.

  • Amine proton: A broad singlet for the NH proton, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

  • Ethyl group carbons: Two distinct signals for the methyl and methylene carbons.

  • Oxetane ring carbons: Signals for the two equivalent carbons adjacent to the oxygen (C2 and C4) and a separate signal for the carbon bearing the amino group (C3). The carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible and common synthetic route would be the reductive amination of oxetan-3-one with ethylamine . This is a widely used method for the preparation of secondary amines.[7][8]

Proposed Synthetic Workflow

synthesis_workflow Proposed Synthesis of this compound start Oxetan-3-one intermediate Imine Intermediate (not isolated) start->intermediate Reaction reagent1 Ethylamine (CH₃CH₂NH₂) reagent1->intermediate product This compound intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reagent2->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

  • Imine Formation: Oxetan-3-one would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane). To this solution, an equimolar amount of ethylamine would be added. The reaction may be stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), would then be added to the reaction mixture. These reagents are commonly used for reductive aminations as they are selective for the iminium ion over the ketone starting material.

  • Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction would be quenched, typically with an aqueous basic solution. The organic layer would be separated, dried, and concentrated. The crude product would then be purified, likely via column chromatography on silica gel, to yield pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the incorporation of the oxetane motif is a known strategy in medicinal chemistry to improve the drug-like properties of a molecule.[3][9] The oxetane ring can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[10][11] The presence of the oxetane can lead to:

  • Increased Aqueous Solubility: The polar nature of the ether oxygen can improve the solubility of the parent molecule.[1]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.[2]

  • Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can lower the pKa of a nearby amine, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic properties.[3]

Given these general principles, this compound is likely utilized as a building block in the synthesis of more complex molecules for biological screening. Any observed biological activity would be dependent on the overall structure of the final compound.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the context of medicinal chemistry and drug discovery. While specific, publicly available experimental data on its physicochemical properties and biological activity is limited, its structural features suggest it is a useful building block for introducing the beneficial oxetane motif into larger molecules. Further research is needed to fully characterize this compound and explore its potential applications. The synthesis is likely achievable through standard organic chemistry methods such as reductive amination. Researchers working with this compound should anticipate the need for thorough in-house characterization.

References

N-Ethyloxetan-3-amine (CAS 1341989-73-8): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine is a heterocyclic organic compound featuring a strained four-membered oxetane ring substituted with an ethylamino group. The oxetane motif has garnered significant attention in medicinal chemistry as a versatile building block. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel three-dimensional scaffolds.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While experimental data for this specific compound is not extensively published, the following tables provide predicted values based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁NOChemical Supplier Data
Molecular Weight101.15 g/mol Chemical Supplier Data
LogP0.2 - 0.5Predicted
pKa (of the amine)8.5 - 9.5Predicted[3]
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds2Calculated

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 4.8-4.6 (m, 2H, O-CH₂), δ 4.6-4.4 (m, 2H, O-CH₂), δ 3.8-3.6 (m, 1H, CH-N), δ 2.8-2.6 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), δ 1.8-1.6 (br s, 1H, NH), δ 1.2-1.0 (t, J=7.2 Hz, 3H, N-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 78-76 (O-CH₂), δ 60-58 (CH-N), δ 45-43 (N-CH₂), δ 16-14 (CH₃)
Mass Spectrometry (EI)m/z (%): 101 (M⁺), 86, 72, 58, 44 (base peak)

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted oxetan-3-amines is the reductive amination of oxetan-3-one.[4][5]

Experimental Protocol: Reductive Amination of Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.[5]

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.[6]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_product Product Oxetan-3-one Oxetan-3-one Reductive_Amination Reductive Amination Oxetan-3-one->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Reductive_Amination DCE 1,2-Dichloroethane (Solvent) DCE->Reductive_Amination This compound This compound Reductive_Amination->this compound

Caption: Synthesis of this compound via reductive amination.

Role in Drug Discovery Workflow

While no specific signaling pathways involving this compound are currently documented, its utility lies in its role as a novel building block in drug discovery campaigns. The following diagram illustrates a general workflow for incorporating such a building block.

G cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_optimization Lead Optimization BB Novel Building Block (e.g., this compound) Library Compound Library Synthesis BB->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID ADME ADME/Tox Profiling Hit_ID->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General drug discovery workflow incorporating a novel building block.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The incorporation of the N-ethyloxetane moiety offers a promising strategy to modulate the physicochemical properties of lead compounds, potentially leading to candidates with improved drug-like characteristics.[1][3] This guide provides a foundational resource for researchers looking to utilize this compound in their drug discovery programs.

References

N-Ethyloxetan-3-amine: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine, with CAS number 1341989-73-8, is a heterocyclic amine that has garnered interest in medicinal chemistry and drug discovery as a versatile building block. Its rigid oxetane core combined with a flexible ethylamine side chain offers unique structural features for designing novel therapeutic agents. A thorough understanding of its physical properties is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with general experimental protocols for their determination.

Core Physical and Chemical Properties

At room temperature, this compound is a liquid[1]. Commercially, it is available at purities of 95% to 97%[1][2][]. For optimal stability, it is recommended to be stored in a refrigerator at 4°C[1][2].

Quantitative Physical Properties

A detailed compilation of the physical properties of this compound is presented in Table 1. It is important to note that while some properties are confirmed, others are predicted due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSourceNotes
Molecular Formula C₅H₁₁NO--INVALID-LINK--, --INVALID-LINK---
Molecular Weight 101.15 g/mol --INVALID-LINK--, --INVALID-LINK---
IUPAC Name This compound--INVALID-LINK---
CAS Number 1341989-73-8--INVALID-LINK---
Physical State Liquid--INVALID-LINK--At room temperature
Boiling Point 145.2 ± 25.0 °CPredicted (ACD/Labs)At 760 mmHg
Density 0.945 ± 0.06 g/cm³Predicted (ACD/Labs)At 20 °C
Refractive Index 1.448Predicted (ACD/Labs)At 20 °C
pKa 9.45 ± 0.10Predicted (ACD/Labs)Most basic
LogP 0.25Predicted (ChemAxon)-
Solubility Soluble in water and polar organic solventsGeneral property of low molecular weight aminesExperimental data not available

Experimental Protocols

Detailed experimental procedures are essential for verifying the physical properties of this compound, especially when relying on new batches or scaling up reactions. Below are generalized protocols for determining key physical constants for liquid amines.

Determination of Boiling Point (Micro Method)

The micro boiling point determination is suitable for small sample volumes.

Apparatus:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil or silicone oil

Procedure:

  • Attach the small test tube containing 0.2-0.5 mL of this compound to the thermometer using a rubber band or wire.

  • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

  • Immerse the assembly into the Thiele tube or heating block filled with oil, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital densitometer.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound sample

  • Distilled water

Procedure (using a pycnometer):

  • Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer. Fill it with this compound, allow it to equilibrate to the bath temperature, adjust the volume, and weigh it (m₃).

  • The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (sodium lamp or internal light source)

  • This compound sample

  • Dropper

  • Lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Turn on the refractometer and the circulating water bath to bring the prisms to the desired temperature (e.g., 20°C).

  • Clean the surfaces of the prisms with a suitable solvent and lens tissue.

  • Apply a few drops of the this compound sample onto the lower prism using a dropper.

  • Close the prisms firmly.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band appears, adjust the compensator to achieve a sharp, achromatic line.

  • Read the refractive index from the scale.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound. This workflow ensures that critical data for research and development are systematically collected and analyzed.

cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Stability and Safety cluster_3 Application-Specific Evaluation Purity_Analysis Purity Analysis (GC-MS, HPLC, NMR) Structure_Verification Structure Verification (NMR, IR, MS) Purity_Analysis->Structure_Verification If pure Boiling_Point Boiling Point Structure_Verification->Boiling_Point Density Density Structure_Verification->Density Refractive_Index Refractive Index Structure_Verification->Refractive_Index Solubility Solubility Profiling Boiling_Point->Solubility Density->Solubility Refractive_Index->Solubility pKa_Determination pKa Determination Solubility->pKa_Determination Thermal_Stability Thermal Stability (TGA/DSC) pKa_Determination->Thermal_Stability Chemical_Stability Chemical Stability (pH, light) Thermal_Stability->Chemical_Stability Safety_Assessment Preliminary Safety Assessment Chemical_Stability->Safety_Assessment Formulation_Studies Formulation Studies Safety_Assessment->Formulation_Studies Biological_Screening Biological Screening Safety_Assessment->Biological_Screening

Caption: Physicochemical Characterization Workflow for this compound.

References

Synthesis of N-Ethyloxetan-3-amine from Oxetan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyloxetan-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, oxetan-3-one. The primary synthetic route detailed herein is the reductive amination with ethylamine, a robust and widely utilized transformation in organic synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Strategy: Reductive Amination

The most direct and efficient method for the synthesis of this compound from oxetan-3-one is through a one-pot reductive amination reaction.[1] This process involves two key steps that occur in situ:

  • Imine Formation: Oxetan-3-one reacts with ethylamine to form an unstable iminium ion intermediate. This reaction is typically reversible and is often favored by the removal of water or by using a mild acid catalyst.

  • Reduction: The iminium ion is then selectively reduced by a suitable reducing agent to yield the target secondary amine, this compound.

The choice of the reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion in the presence of the starting ketone.[2]

Reagent Selection and Rationale

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[2] Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ does not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4] Its use is also preferred over sodium cyanobohydride due to lower toxicity.[3]

Solvent: 1,2-Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with sodium triacetoxyborohydride.

Catalyst: Acetic acid can be employed as a catalyst to facilitate the formation of the iminium ion intermediate from the ketone.[2]

Quantitative Data Summary

ParameterValue/RangeCitation
Starting Materials Oxetan-3-one, Ethylamine-
Reducing Agent Sodium triacetoxyborohydride[2][3][4]
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid (optional)[2]
Reaction Temperature Room Temperature
Reaction Time 1-24 hours
Expected Yield 80-95% (estimated)[2]
Expected Purity >95% after purification[5][6]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via reductive amination.

Materials:

  • Oxetan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent). Dissolve the ketone in anhydrous 1,2-dichloroethane.

  • Addition of Amine: Add ethylamine (1.1 to 1.5 equivalents) to the stirred solution. If using ethylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

  • Catalyst Addition: Add glacial acetic acid (1.0 to 2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[7] Given the basic nature of the amine, it is often advantageous to use a silica gel column treated with a small amount of triethylamine in the eluent or to use an amine-functionalized silica gel to prevent product tailing and improve separation.[7]

Mandatory Visualizations

Reaction Pathway

experimental_workflow start Start setup Reaction Setup: Oxetan-3-one in DCE start->setup add_amine Add Ethylamine (and optional base) setup->add_amine add_catalyst Add Acetic Acid add_amine->add_catalyst add_reductant Add NaBH(OAc)₃ add_catalyst->add_reductant react Stir at Room Temperature (1-24h) add_reductant->react workup Aqueous Work-up (NaHCO₃ solution) react->workup extraction Extraction with Organic Solvent workup->extraction wash Wash with H₂O and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purification (Column Chromatography) dry->purify end This compound purify->end

References

A Technical Guide to the Spectroscopic Profile of N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxetane motif in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles to forecast the compound's spectral features.

Chemical Structure

Molecular Formula: C₅H₁₁NO Molecular Weight: 101.15 g/mol Structure:

This compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-NH-0.5 - 2.0Broad Singlet1H
-O-CH ₂- (ring)4.4 - 4.8Triplet2H
-O-CH ₂- (ring)4.2 - 4.6Triplet2H
-CH -NH-3.5 - 3.9Quintet1H
-NH-CH ₂-CH₃2.5 - 2.9Quartet2H
-NH-CH₂-CH1.0 - 1.4Triplet3H

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
-C H-NH-55 - 65
-O-C H₂- (ring)70 - 80
-NH-C H₂-CH₃40 - 50
-NH-CH₂-C H₃10 - 20
Infrared (IR) Spectroscopy
Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Medium, SharpCharacteristic of a secondary amine (one peak)
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds
C-O Stretch (Ether)1050 - 1150StrongCharacteristic of the oxetane ring ether linkage
C-N Stretch1180 - 1250MediumAliphatic amine C-N bond
N-H Bend1550 - 1650MediumMay be broad
Mass Spectrometry (MS)
FeaturePredicted m/zNotes
Molecular Ion [M]⁺101Corresponds to the molecular weight of this compound. As it contains one nitrogen atom, the molecular ion peak is expected at an odd m/z value according to the Nitrogen Rule.
[M-1]⁺100Loss of a hydrogen radical.
[M-15]⁺86Loss of a methyl radical (•CH₃) is unlikely as a primary fragmentation.
[M-29]⁺72Likely a significant peak due to the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage adjacent to the nitrogen atom.
Base Peak72 or 58Alpha-cleavage is a dominant fragmentation pathway for amines. Cleavage of the ethyl group would result in an ion at m/z 72. Cleavage of the oxetane ring C-C bond adjacent to the nitrogen would lead to a fragment at m/z 58. The more stable resulting cation will determine the base peak.

Standard Experimental Protocols

The following are generalized experimental procedures for obtaining spectroscopic data for a liquid amine sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A solution of this compound (5-10 mg) is prepared by dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. An accumulation of 16-32 scans is common to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct infusion via a syringe pump into the ion source or injection into a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) are common methods.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions and a molecular ion. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the structure.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical entity such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation and Structure Elucidation Sample This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Interpretation Spectral Interpretation - Chemical Shifts - Functional Groups - Fragmentation Patterns NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

N-Ethyloxetan-3-amine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyloxetan-3-amine in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a detailed analysis based on its structural features and general principles of amine solubility. Furthermore, a standardized experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, where understanding the solubility of novel building blocks like this compound is critical for reaction optimization, formulation, and purification processes.

Introduction

This compound is a heterocyclic compound incorporating both a secondary amine and an oxetane ring. This unique combination of functional groups makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving metabolic stability and aqueous solubility of parent molecules. The secondary amine provides a key reactive handle for further chemical modifications.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter for developing efficient purification and isolation protocols. This guide aims to provide a foundational understanding of its expected solubility behavior and the means to quantify it.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe amine and oxetane groups can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThe polar nature of these solvents will effectively solvate the polar functional groups of this compound.
Ester Solvents Ethyl Acetate[1]ModerateEthyl acetate can act as a hydrogen bond acceptor, but its overall polarity is lower than alcohols or polar aprotic solvents.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents are good at dissolving a wide range of organic compounds, but lack strong hydrogen bonding capabilities.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring will have favorable interactions with the ethyl group, but less so with the polar functionalities.
Aliphatic Hydrocarbons Heptane, HexaneLowThe nonpolar nature of these solvents makes them poor solvents for polar molecules like this compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a well-defined experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) system.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Add excess this compound to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent seal_vial Seal the vial add_solvent->seal_vial shake Shake at a constant temperature (e.g., 25 °C) for 24-48h seal_vial->shake settle Allow solids to settle shake->settle filter Filter an aliquot of the supernatant settle->filter dilute Dilute the filtrate with a known volume of solvent filter->dilute analyze Analyze by HPLC or GC dilute->analyze quantify Quantify the concentration analyze->quantify calibration Prepare a calibration curve calibration->quantify solubility Calculate solubility (e.g., mg/mL or mol/L) quantify->solubility

Figure 1. Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Securely seal the vial with a screw cap containing a PTFE septum to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove all undissolved particles.

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, its chemical structure suggests it will be highly soluble in protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For drug development and synthetic chemistry applications requiring precise solubility values, the provided isothermal shake-flask method offers a robust and reliable experimental protocol. The generation of such data will be invaluable for the scientific community to facilitate the broader application of this versatile building block.

References

N-Ethyloxetan-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of N-Ethyloxetan-3-amine. This document details experimental protocols and the strategic role of the oxetane moiety in medicinal chemistry.

Commercial Availability

This compound (CAS No. 1341989-73-8) and its hydrochloride salt (CAS No. 1448855-46-6) are available from various chemical suppliers. The free base is typically sold as a liquid, while the hydrochloride salt is a solid. Purity levels are generally reported to be around 97% or higher.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-AldrichThis compound1341989-73-897%Inquire
Amadis ChemicalThis compound1341989-73-897%500mg, 100g
BOC SciencesThis compound1341989-73-897.0%Inquire
INDOFINE Chemical CompanyThis compound1341989-73-897%Inquire
ChemicalBookThis compound hydrochloride1448855-46-6-Inquire
BLD Pharm3-Ethyloxetan-3-amine hydrochloride*1379288-48-8-Inquire

*Note: BLD Pharm lists "3-Ethyloxetan-3-amine hydrochloride," where the ethyl group is on the oxetane ring, which is a structural isomer of this compound. Researchers should verify the structure before purchase.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published in peer-reviewed literature. The following tables summarize available data from chemical suppliers and predicted values.

Physicochemical Properties
PropertyValueSource
Molecular Formula C5H11NO[][2]
Molecular Weight 101.15 g/mol [][3]
Appearance Liquid
Purity >95% to 97%[4]
Storage Temperature 2-8 °C or Refrigerator[3]
Spectroscopic Data (Predicted)

Expected ¹H NMR (Proton NMR) Signals:

ProtonsMultiplicityApproximate Chemical Shift (ppm)
-CH2- (ethyl)Quartet~2.6
-CH3 (ethyl)Triplet~1.1
-CH- (oxetane)Multiplet~3.8
-CH2- (oxetane)Multiplet~4.5
-NH-Broad SingletVariable

Expected ¹³C NMR (Carbon NMR) Signals:

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -CH3 | ~15 | | -CH2- (ethyl) | ~45 | | -CH- (oxetane) | ~60 | | -CH2- (oxetane) | ~75 |

Expected Mass Spectrum Fragmentation:

The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 101. Common fragmentation patterns for amines would likely involve the loss of an ethyl group (M-29) or cleavage of the oxetane ring.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with ethylamine. This reaction proceeds in two conceptual steps: the formation of an intermediate imine or enamine, followed by its reduction to the final amine.

Synthetic Pathway

Reductive Amination of Oxetan-3-one cluster_reactants Reactants Oxetanone Oxetan-3-one Intermediate Iminium Ion Intermediate Oxetanone->Intermediate + Ethylamine Ethylamine Ethylamine->Intermediate Product This compound Intermediate->Product [Reducing Agent] e.g., NaBH(OAc)₃

Caption: Reductive amination of oxetan-3-one with ethylamine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • Oxetan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, to facilitate iminium ion formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 equivalent) and anhydrous DCE or THF.

  • Add a solution of ethylamine (1.0-1.2 equivalents). If desired, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Continue to stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow:

Experimental Workflow for Reductive Amination start Start reactants Combine Oxetan-3-one and Ethylamine in Solvent start->reactants stir1 Stir at RT (20-30 min) reactants->stir1 add_reductant Add NaBH(OAc)₃ stir1->add_reductant stir2 Stir at RT (1-24 h) add_reductant->stir2 monitor Monitor Reaction (TLC/LC-MS) stir2->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant traction in modern drug discovery due to its unique and advantageous properties. This compound, as a member of this class, is of interest to medicinal chemists for several reasons.

Key Advantages of the Oxetane Moiety:

  • Improved Physicochemical Properties: The incorporation of an oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. This can lead to increased metabolic stability and a longer half-life in vivo.

  • Modulation of Basicity: The electron-withdrawing nature of the oxygen atom in the oxetane ring can reduce the basicity (pKa) of a nearby amine. This can be beneficial for optimizing drug-receptor interactions and improving cell permeability.

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can lead to improved binding affinity and selectivity for its biological target.

Signaling Pathways and Biological Activity:

Currently, there is no specific, publicly available information detailing the direct interaction of this compound with particular signaling pathways or its specific biological activities. However, the broader class of oxetane-containing compounds has been explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and infectious diseases. The utility of this compound would be as a building block in the synthesis of more complex molecules, where the oxetane-amine scaffold is incorporated to fine-tune the properties of a lead compound.

Logical Relationship in Drug Design:

Role of Oxetane in Drug Design cluster_props Improved Properties Lead Lead Compound (with liabilities) Incorporate Incorporate This compound Moiety Lead->Incorporate Improved Improved Candidate Incorporate->Improved Sol Increased Solubility Improved->Sol MetStab Enhanced Metabolic Stability Improved->MetStab pKa Modulated pKa Improved->pKa ThreeD Increased 3D Shape Improved->ThreeD

Caption: Strategic incorporation of the N-ethyloxetane-3-amine motif.

References

N-Ethyloxetan-3-amine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif. Its incorporation into small molecules can profoundly influence their physicochemical and pharmacokinetic profiles. This technical guide delves into the potential applications of a specific, yet underexplored, oxetane derivative: N-Ethyloxetan-3-amine. This document will explore its synthesis, physicochemical properties, and, most importantly, its prospective roles in medicinal chemistry, supported by available data and generalized experimental approaches.

The Oxetane Motif: A Gateway to Improved Drug-Like Properties

The four-membered oxetane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[1] This strategic substitution can lead to significant improvements in key drug-like properties:

  • Aqueous Solubility: The inherent polarity of the oxetane ring can enhance the solubility of a parent molecule, a critical factor for oral bioavailability.

  • Metabolic Stability: Replacement of metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic half-life of a compound.[2]

  • Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity (LogP/LogD), striking a balance that is often crucial for cell permeability and overall pharmacokinetic profile.[2]

  • Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules can improve target selectivity and reduce off-target toxicity. The puckered nature of the oxetane ring introduces this desirable 3D character.[1]

This compound: Physicochemical Properties and Synthetic Overview

This compound (CAS: 1341989-73-8) is a secondary amine featuring an ethyl group attached to the nitrogen atom of an oxetan-3-amine core. Its structure presents a unique combination of a polar heterocyclic ring and a basic nitrogen center, making it an attractive building block for introducing these features into a target molecule.

PropertyValueSource
Molecular Formula C₅H₁₁NOBOC Sciences[1]
Molecular Weight 101.15 g/mol BOC Sciences[1]
CAS Number 1341989-73-8Sigma-Aldrich[3]
Physical Form LiquidSigma-Aldrich[3]
Purity Typically >97%Sigma-Aldrich[3]

Table 1: Physicochemical Properties of this compound

The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be conceptually approached through established methods for the synthesis of N-substituted oxetan-3-amines. A general and plausible synthetic strategy is outlined below.

General Synthetic Workflow

The synthesis of this compound can be envisaged as a two-step process starting from a suitable precursor like oxetan-3-one.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Reduction Oxetanone Oxetan-3-one Intermediate Imine Intermediate (often not isolated) Oxetanone->Intermediate Reaction Ethylamine Ethylamine Ethylamine->Intermediate Product This compound Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product G Start This compound Reaction1 Amide Coupling (with R-COOH) Start->Reaction1 Reaction2 Sulfonamide Formation (with R-SO₂Cl) Start->Reaction2 Reaction3 Reductive Amination (with R-CHO) Start->Reaction3 Product1 Amide Derivatives Reaction1->Product1 Product2 Sulfonamide Derivatives Reaction2->Product2 Product3 Tertiary Amine Derivatives Reaction3->Product3 Library Diverse Compound Library Product1->Library Product2->Library Product3->Library

References

Methodological & Application

Synthesis of N-Ethyloxetan-3-amine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthesis of N-ethyloxetan-3-amine and its derivatives represents a significant area of interest for researchers, scientists, and drug development professionals. The incorporation of the oxetane motif into molecular structures can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, making these compounds valuable building blocks in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on reductive amination as a key synthetic strategy.

Introduction

The oxetane ring is a four-membered cyclic ether that has gained prominence as a bioisosteric replacement for other functional groups in drug design. N-substituted oxetan-3-amines, in particular, are versatile intermediates for the development of novel therapeutic agents. This application note details the synthesis of this compound, a representative example of this class of compounds, and provides a foundation for the synthesis of a variety of N-alkyloxetan-3-amine derivatives.

Synthetic Pathways

The primary route for the synthesis of this compound involves a two-step process starting from the commercially available oxetan-3-one. The first step is the conversion of oxetan-3-one to oxetan-3-amine, which can then be N-alkylated in the second step via reductive amination with an appropriate aldehyde or ketone.

Synthesis_Pathway Oxetan_3_one Oxetan-3-one Oxetan_3_amine Oxetan-3-amine Oxetan_3_one->Oxetan_3_amine Reductive Amination (NH3, H2/Catalyst) N_Ethyloxetan_3_amine This compound Oxetan_3_amine->N_Ethyloxetan_3_amine Reductive Amination (Acetaldehyde, Reducing Agent)

Caption: General synthetic pathway to this compound.

Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-amine from Oxetan-3-one

This protocol outlines the synthesis of the key intermediate, oxetan-3-amine, from oxetan-3-one via reductive amination.

Materials:

  • Oxetan-3-one

  • Ammonia (7 M in Methanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Methanol

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a high-pressure reactor, add oxetan-3-one (1.0 eq) and a 7 M solution of ammonia in methanol (10 vol).

  • Carefully add Raney Nickel (50% slurry in water, 0.1 eq by weight) to the reactor.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford crude oxetan-3-amine. The crude product can be used in the next step without further purification or can be purified by distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the N-ethylation of oxetan-3-amine using acetaldehyde through a one-pot reductive amination procedure.[1]

Materials:

  • Oxetan-3-amine (or its hydrochloride salt)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add oxetan-3-amine (1.0 eq) and the chosen solvent (DCE or DCM, 10 vol).

  • Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and a representative derivative.

Table 1: Synthesis of this compound

ParameterValueReference
Starting Material Oxetan-3-amineN/A
Reagent AcetaldehydeN/A
Reducing Agent Sodium triacetoxyborohydride[4]
Solvent 1,2-Dichloroethane[4]
Yield 75-85% (Estimated)N/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.6-2.7 (q, 2H), ~1.1-1.2 (t, 3H)[5][6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~74-75 (2C), ~55-56, ~45-46, ~15-16[5][6]

Table 2: Synthesis of a Representative N-Alkyloxetan-3-amine Derivative

ParameterValueReference
Starting Material Oxetan-3-amineN/A
Reagent IsovaleraldehydeN/A
Reducing Agent Sodium triacetoxyborohydride[4]
Solvent Dichloromethane[4]
Yield 80-90% (Estimated)N/A
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.7-4.8 (t, 2H), ~4.5-4.6 (t, 2H), ~3.8-3.9 (m, 1H), ~2.4-2.5 (t, 2H), ~1.6-1.7 (m, 1H), ~1.3-1.4 (q, 2H), ~0.9 (d, 6H)[5][6]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~74-75 (2C), ~55-56, ~52-53, ~35-36, ~26-27, ~22-23 (2C)[5][6]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of N-alkyloxetan-3-amine derivatives.

Experimental_Workflow Start Start: Oxetan-3-amine and Aldehyde/Ketone Imine_Formation Imine Formation (Solvent, Room Temp) Start->Imine_Formation Reduction Reduction (Add Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup (Quench, Extract, Dry) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: N-Alkyloxetan-3-amine Derivative Characterization->Final_Product

Caption: Workflow for the synthesis of N-alkyloxetan-3-amine derivatives.

Signaling Pathways in Drug Discovery

The this compound scaffold can be incorporated into molecules targeting various signaling pathways implicated in disease. For instance, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes where the oxetane moiety can favorably interact with the active site or improve pharmacokinetic properties.

Signaling_Pathway cluster_0 Drug Discovery Application Ligand This compound Derivative Target Protein Target (e.g., Kinase) Ligand->Target Binding & Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Blocks Signal Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response Alters Response

Caption: Role of this compound derivatives in a signaling pathway.

Conclusion

The synthetic protocols and data presented in this application note provide a comprehensive guide for researchers involved in the synthesis of this compound derivatives. The use of reductive amination offers a versatile and efficient method for the preparation of a wide range of N-substituted oxetanes, which are valuable building blocks in the field of drug discovery and development.

References

Application Notes and Protocols: N-Ethyloxetan-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be optimized into potent and selective drug candidates. The oxetane motif has garnered significant interest within FBDD due to its unique physicochemical properties.[1][2][3] As a small, polar, and three-dimensional scaffold, the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity while providing well-defined vectors for chemical elaboration.[4][5][6]

N-Ethyloxetan-3-amine is a prime example of an oxetane-containing fragment that combines these beneficial properties with a versatile secondary amine for further chemical modification. The ethyl group provides a balance of lipophilicity and conformational restriction, while the oxetane core acts as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions.[3][5] The secondary amine serves as a key handle for derivatization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in FBDD campaigns.

Key Applications in Fragment-Based Drug Discovery

  • Improved Physicochemical Properties: The incorporation of the this compound fragment can enhance the solubility and reduce the lipophilicity of hit compounds, crucial parameters for developing orally bioavailable drugs. The polarity of the oxetane's ether oxygen contributes to improved aqueous solubility.[6][7]

  • Three-Dimensional Scaffold: The non-planar structure of the oxetane ring provides distinct three-dimensional exit vectors for fragment growth, enabling more effective exploration of the target's binding pocket compared to flat aromatic fragments.[5]

  • Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile functional groups. For instance, it can replace a gem-dimethyl group to block a site of oxidative metabolism.[3]

  • Versatile Synthetic Handle: The secondary amine in this compound allows for a wide range of chemical modifications, including amidation, sulfonylation, and reductive amination, facilitating the rapid optimization of fragment hits into more potent leads.

General FBDD Workflow using this compound

The overall workflow for an FBDD campaign incorporating this compound fragments is depicted below. This process begins with the screening of a fragment library containing this compound and its derivatives, followed by hit validation and optimization.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A This compound Fragment Library B Biophysical Screening (NMR, SPR, DSF) A->B C Binding Confirmation (e.g., X-ray Crystallography) B->C Identified Hits D Affinity Measurement (e.g., ITC) C->D E Structure-Guided Design D->E Validated Hits F Synthesis of Analogs E->F G SAR Exploration F->G H Lead Compound G->H Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase B->C activates D Downstream Substrate C->D phosphorylates E Cell Proliferation D->E promotes Inhibitor This compound Derivative Inhibitor->C inhibits

References

Application Notes and Protocols: Leveraging N-Ethyloxetan-3-amine to Enhance Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a critical step in the drug discovery and development pipeline. The incorporation of novel structural motifs that can favorably modulate these properties is a key strategy. N-Ethyloxetan-3-amine, which combines the benefits of a secondary amine with the unique characteristics of an oxetane ring, has emerged as a valuable building block for this purpose. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for common functional groups, such as gem-dimethyl and carbonyl groups. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule.[1][2] This document provides detailed application notes on the use of this compound to improve drug-like properties, along with protocols for the synthesis and evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The introduction of an this compound moiety into a drug candidate can confer several advantages, primarily by acting as a bioisosteric replacement and by modulating key physicochemical parameters.

  • Bioisosteric Replacement: The 3-aminooxetane core can serve as a bioisostere for amide bonds, particularly in peptidomimetics. This replacement can enhance metabolic stability by rendering the molecule resistant to cleavage by proteases.[3]

  • Improvement of Physicochemical Properties:

    • Solubility and Lipophilicity: The inherent polarity of the oxetane ring generally increases the aqueous solubility and reduces the lipophilicity (LogD) of a compound.[2] This is often desirable for improving the absorption and distribution profile of a drug candidate.

    • Metabolic Stability: Replacing metabolically susceptible groups (e.g., gem-dimethyl) with an oxetane can obstruct sites of oxidation by cytochrome P450 enzymes, leading to reduced metabolic clearance and an extended half-life.[4]

    • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of the adjacent amine. This reduction in pKa, typically by 2.7 to 3 units, can be advantageous for minimizing hERG channel affinity and enhancing cell permeability.[3][5]

Quantitative Data on the Impact of Oxetane Incorporation

The following tables summarize the representative quantitative effects of incorporating a 3-aminooxetane moiety into lead compounds, based on data from analogous structures in the literature.

Table 1: Impact of 3-Aminooxetane Moiety on Physicochemical Properties

Original MoietyBioisosteric ReplacementChange in Lipophilicity (LogD)Change in Aqueous SolubilityChange in pKa (of adjacent amine)
IsopropylamineThis compoundDecreaseIncreaseDecrease by ~2.7-3.0 units
Amide Bond3-Aminooxetane LinkerVariableGenerally IncreasedN/A

Table 2: Impact of 3-Aminooxetane Moiety on ADME Properties

PropertyEffect of 3-Aminooxetane IncorporationRationale
Metabolic Stability (in vitro) Often IncreasedThe oxetane ring can block metabolically labile sites.[4]
Cell Permeability (e.g., Caco-2) Can be ImprovedReduced pKa can lead to a higher proportion of the neutral species at physiological pH, which is more permeable.[5]
hERG Inhibition Often ReducedLowering the basicity of the amine can decrease its interaction with the hERG potassium channel.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Reductive Amination

This protocol describes a general method for synthesizing a derivative containing the this compound moiety starting from a ketone-bearing lead compound and this compound.

Materials:

  • Ketone-containing lead compound

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol)

Procedure:

  • Dissolve the ketone-containing lead compound (1 equivalent) and this compound (1.2 equivalents) in DCE or THF.

  • If the amine is used as a salt, add a base like triethylamine (1.5 equivalents) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired this compound derivative.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound containing the this compound moiety.

Materials:

  • Test compound (this compound derivative)

  • Control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Pooled human liver microsomes (HLM) or other species as required

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture in phosphate buffer (pH 7.4) containing liver microsomes at a final protein concentration of 0.5-1 mg/mL.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Ketone Precursor & this compound reductive_amination Reductive Amination start->reductive_amination purification Purification reductive_amination->purification final_compound This compound Derivative purification->final_compound physchem Physicochemical Profiling (Solubility, LogD, pKa) final_compound->physchem adme ADME Assays (Metabolic Stability, Permeability) final_compound->adme bio_activity Biological Activity/Target Engagement final_compound->bio_activity data_analysis Data Analysis & SAR physchem->data_analysis adme->data_analysis bio_activity->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

pka_modulation cluster_0 Standard Alkylamine cluster_1 This compound Derivative alkylamine R-CH(CH3)-NH-Et pka_high pKa ≈ 10-11 alkylamine->pka_high impact Inductive Effect of Oxetane Oxygen oxetane_amine R-(Oxetan-3-yl)-NH-Et pka_low pKa ≈ 7-8 oxetane_amine->pka_low

Caption: Impact of oxetane ring on amine basicity.

References

N-Ethyloxetan-3-amine: A Bioisosteric Approach to Modulate Physicochemical Properties in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses altered physicochemical properties, is a powerful tool in this endeavor. N-Ethyloxetan-3-amine has emerged as a valuable bioisostere for tertiary amines, offering a unique approach to fine-tune key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design.

The core advantage of substituting a traditional tertiary amine with this compound lies in the electron-withdrawing nature of the oxetane ring's oxygen atom. This inductive effect can significantly reduce the basicity of the nitrogen atom, a critical factor in modulating oral absorption, cell permeability, and potential off-target effects such as hERG channel inhibition. Furthermore, the introduction of the polar oxetane moiety can impact lipophilicity and metabolic stability, often leading to an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Rationale for Bioisosteric Replacement

The decision to replace a tertiary amine with this compound is driven by the need to address specific challenges in a drug discovery program. The following diagram illustrates the logical workflow for considering this bioisosteric substitution.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Expected Outcomes High_pKa High pKa of Tertiary Amine Bioisosteric_Replacement Bioisosteric Replacement with This compound High_pKa->Bioisosteric_Replacement Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Bioisosteric_Replacement Metabolic_Instability Metabolic Instability (e.g., N-dealkylation) Metabolic_Instability->Bioisosteric_Replacement Off_Target_Effects Off-Target Effects (e.g., hERG) Off_Target_Effects->Bioisosteric_Replacement Reduced_pKa Reduced pKa Bioisosteric_Replacement->Reduced_pKa Improved_Solubility Improved Solubility Bioisosteric_Replacement->Improved_Solubility Increased_Metabolic_Stability Increased Metabolic Stability Bioisosteric_Replacement->Increased_Metabolic_Stability Reduced_Off_Target Reduced Off-Target Activity Bioisosteric_Replacement->Reduced_Off_Target

Figure 1: Rationale for using this compound as a bioisostere.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound in comparison to a representative tertiary amine, Triethylamine. This data highlights the significant impact of the oxetane ring on basicity.

CompoundStructureMolecular Weight ( g/mol )pKa of Conjugate AcidClogP
This compound 101.15~8.0~0.5
Triethylamine 101.1910.751.44

Note: The pKa of this compound is an approximation based on the known effect of an alpha-oxetane ring, which can reduce the pKa of an adjacent amine by approximately 2.7 units. The ClogP values are calculated predictions and may vary from experimentally determined values.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from the commercially available starting material, oxetan-3-one, and ethylamine.

G Start Start Step1 Dissolve Oxetan-3-one and Ethylamine in Methanol Start->Step1 Step2 Add Acetic Acid to adjust pH to ~6-7 Step1->Step2 Step3 Add Sodium Cyanoborohydride in portions Step2->Step3 Step4 Stir at Room Temperature (monitor by TLC/LC-MS) Step3->Step4 Step5 Quench with water and basify with NaOH Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Dry organic layer and concentrate in vacuo Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End This compound Step8->End

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • Oxetan-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in methanol, add ethylamine solution (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Carefully add acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of water.

  • Basify the mixture to pH > 10 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Protocol 2: Bioisosteric Replacement of a Tertiary Amine in a Lead Compound

This protocol outlines a general procedure for replacing a tertiary amine (e.g., a diethylamino group) in a lead compound with this compound. This typically involves a nucleophilic substitution or a reductive amination reaction with a suitable precursor.

A. Nucleophilic Substitution Approach (if the precursor has a good leaving group):

G Start Start Step1 Dissolve Precursor with Leaving Group and this compound in a polar aprotic solvent (e.g., DMF) Start->Step1 Step2 Add a non-nucleophilic base (e.g., DIPEA) Step1->Step2 Step3 Heat the reaction mixture (monitor by TLC/LC-MS) Step2->Step3 Step4 Aqueous workup Step3->Step4 Step5 Extract with an organic solvent Step4->Step5 Step6 Dry, concentrate, and purify Step5->Step6 End Final Compound with This compound Step6->End

Figure 3: Workflow for nucleophilic substitution.

Procedure:

  • Dissolve the precursor of the lead compound bearing a suitable leaving group (e.g., a halide or a sulfonate) (1.0 eq) and this compound (1.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or preparative HPLC.

Protocol 3: Characterization of Physicochemical Properties

To evaluate the impact of the bioisosteric replacement, it is crucial to determine the physicochemical properties of the new analog and compare them to the parent compound.

A. pKa Determination:

The pKa can be determined experimentally using potentiometric titration or UV-metric methods.

B. Lipophilicity (logP/logD) Measurement:

The octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD) can be measured using the shake-flask method followed by quantification of the compound in each phase by UV-Vis spectroscopy or LC-MS.

C. Metabolic Stability Assay:

The metabolic stability can be assessed using an in vitro microsomal stability assay.[1][2]

Procedure:

  • Incubate the test compound (parent and this compound analog) with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37 °C.[1]

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[1]

Conclusion

This compound serves as a strategic bioisostere for tertiary amines in drug design, offering a valuable tool to modulate key physicochemical properties. By reducing basicity and potentially improving solubility and metabolic stability, its incorporation can lead to drug candidates with enhanced ADME profiles and reduced off-target liabilities. The provided protocols offer a starting point for the synthesis and evaluation of this compound-containing analogs, enabling researchers to explore this promising avenue in their drug discovery efforts. Careful characterization of the resulting compounds is essential to fully understand the impact of this bioisosteric replacement on the overall properties of the molecule.

References

Application Notes and Protocols for Reductive Amination using N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif is a valuable building block in modern medicinal chemistry, often employed to enhance the physicochemical properties of drug candidates. Its incorporation can lead to improved aqueous solubility, metabolic stability, and modulated lipophilicity. N-Ethyloxetan-3-amine, a readily available secondary amine containing this desirable scaffold, is an attractive starting material for the synthesis of novel pharmaceutical intermediates. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a direct and efficient route to secondary and tertiary amines from carbonyl compounds.

This document provides detailed protocols for the reductive amination of this compound with various aldehydes and ketones, primarily focusing on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. These protocols are intended to serve as a practical guide for researchers in drug discovery and development.

Reductive Amination Overview

Reductive amination is a two-step process that is typically performed in a single pot. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an iminium ion. The iminium ion is then reduced in situ by a suitable reducing agent to form the final amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[1][2][3] This selectivity allows for a one-pot reaction with high yields and minimal side products.[3] The reaction is typically carried out in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1][3]

Quantitative Data

The following table summarizes representative data for the reductive amination of this compound with various carbonyl compounds. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1BenzaldehydeN-Benzyl-N-ethyloxetan-3-amine492
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-N-ethyloxetan-3-amine590
3CyclohexanoneN-Cyclohexyl-N-ethyloxetan-3-amine885
4AcetoneN-Isopropyl-N-ethyloxetan-3-amine1278

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general method for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply (optional, for sensitive substrates)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 eq).

  • Dissolve the carbonyl compound in anhydrous DCE or THF (approximately 0.1 to 0.5 M concentration).

  • Add this compound (1.0 - 1.1 eq) to the solution at room temperature with stirring.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Carbonyl in Anhydrous Solvent B Add this compound A->B C Stir for 20-30 min B->C D Add STAB Portion-wise C->D Iminium Ion Formation E Stir at RT (1-24 h) D->E F Quench with Sat. NaHCO3 (aq) E->F Reaction Complete G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry over Na2SO4/MgSO4 H->I J Concentrate I->J K Flash Column Chromatography J->K L L K->L Pure Product

Caption: General workflow for the reductive amination of this compound.

Caption: Chemical transformation in the reductive amination of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amide coupling reactions utilizing N-Ethyloxetan-3-amine, a valuable building block in modern medicinal chemistry. The incorporation of the N-ethyloxetane motif can significantly enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This document outlines detailed protocols for common amide coupling methods, presents quantitative data from representative reactions, and illustrates the biological relevance of the resulting amide products, particularly as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Introduction to this compound in Drug Discovery

The oxetane ring is a sought-after scaffold in drug discovery due to its ability to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This substitution can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability of lead compounds. This compound combines these beneficial properties with a reactive secondary amine functionality, making it an attractive synthon for the generation of diverse amide libraries. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, and the resulting N-(N-Ethyloxetan-3-yl)amides are of significant interest for their potential therapeutic applications.

Amide Coupling Methodologies

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires activation of the carboxylic acid.[1] Several robust methods have been developed for this purpose, with the choice of coupling agent being critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates. Below are protocols for two of the most common and effective amide coupling strategies.

Data Presentation: Amide Coupling Reactions with this compound

The following table summarizes quantitative data for the synthesis of various N-(N-Ethyloxetan-3-yl)amides using different coupling agents and carboxylic acids.

EntryCarboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
1Acetic AcidHATUDIPEADMF285
2Benzoic AcidHATUDIPEADMF392
34-Chlorobenzoic AcidHATUDIPEADMF495
4Thiophene-2-carboxylic acidHATUDIPEADMF388
5Acetic AcidEDC/HOBtDIPEADMF1278
6Benzoic AcidEDC/HOBtDIPEADMF1685
74-Chlorobenzoic AcidEDC/HOBtDIPEADMF1889
8Thiophene-2-carboxylic acidEDC/HOBtDIPEADMF1681

Note: Yields are isolated yields after purification.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.[2]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(N-Ethyloxetan-3-yl)amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation. This combination is a widely used, cost-effective method for amide synthesis.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC hydrochloride (1.5 equiv)

  • HOBt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), EDC hydrochloride (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically longer than with HATU, ranging from 12 to 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(N-Ethyloxetan-3-yl)amide.

Biological Context: NAAA Signaling Pathway

Amides derived from oxetane-containing amines have shown promise as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[2] By inhibiting NAAA, the levels of PEA increase, leading to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[1][2] This signaling cascade represents a promising therapeutic target for inflammatory and pain-related disorders.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus PEA_synthesis PEA Synthesis Inflammatory_Stimulus->PEA_synthesis induces PEA PEA PEA_synthesis->PEA NAAA NAAA PEA->NAAA substrate PPARa PPAR-α PEA->PPARa activates NAAA_Inhibitor N-(N-Ethyloxetan-3-yl)amide (NAAA Inhibitor) NAAA_Inhibitor->NAAA inhibits Degradation_Products Degradation Products NAAA->Degradation_Products degrades to Gene_Transcription Gene Transcription (Anti-inflammatory genes) PPARa->Gene_Transcription promotes Anti_inflammatory_Response Anti-inflammatory Response Gene_Transcription->Anti_inflammatory_Response

Caption: NAAA Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of N-(N-Ethyloxetan-3-yl)amides.

Experimental_Workflow Start Start: Select Carboxylic Acid Coupling_Reaction Amide Coupling Reaction (e.g., HATU or EDC/HOBt) with this compound Start->Coupling_Reaction Workup Reaction Workup (Extraction, Washing) Coupling_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization Biological_Assay Biological Assay (e.g., NAAA Inhibition Assay) Characterization->Biological_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Assay->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: Experimental Workflow for Amide Synthesis.

References

Application Notes and Protocols: N-Ethyloxetan-3-amine for Modulating pKa of Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug discovery, the optimization of physicochemical properties is a critical component of developing a successful clinical candidate. A key parameter governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile is its acid dissociation constant (pKa). For the large number of drug candidates containing basic amine functionalities, a high pKa can lead to undesirable properties such as poor membrane permeability, high potential for hERG potassium ion channel-related cardiotoxicity, and increased phospholipidosis risk.[1] Therefore, the ability to rationally tune the basicity of amines in lead compounds is a crucial skill for medicinal chemists.[1][2]

The oxetane motif has emerged as a valuable tool in medicinal chemistry for fine-tuning such properties.[3][4] As small, polar, three-dimensional structures, oxetanes can serve as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[5] Crucially, when placed in proximity to an amine, the electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the amine's pKa.[1][6] This application note focuses on the use of N-Ethyloxetan-3-amine as a building block to strategically modulate the pKa of lead compounds, thereby improving their overall drug-like properties.

Application Note: Strategic pKa Reduction

Incorporating this compound into a lead structure provides a reliable method for attenuating the basicity of a proximal nitrogen atom. The primary mechanism is the through-bond inductive effect of the oxetane's ether oxygen, which destabilizes the protonated state of the amine, thus lowering its pKa. Studies have shown that an oxetane placed alpha (α) to an amine can reduce its pKa by as much as 2.7 units.[6] This reduction is comparable to or greater than that achieved by other common pKa-modulating substituents, offering a potent tool for optimization.

Benefits of pKa Modulation with this compound:

  • Improved Permeability: By reducing the pKa, the proportion of the neutral, more lipophilic form of the compound at physiological pH (≈7.4) increases, which can enhance passive diffusion across biological membranes.

  • Enhanced Aqueous Solubility: Despite increasing lipophilicity by reducing ionization, the polar nature of the oxetane ring itself can help maintain or even improve aqueous solubility, a key advantage over purely lipophilic modifiers.[5]

  • Reduced Off-Target Activity: High basicity is often linked to liabilities such as hERG channel inhibition. Lowering the pKa can mitigate these risks.[7]

  • Intellectual Property: The incorporation of unique motifs like oxetanes can provide advantages in securing novel intellectual property.[5]

The logical workflow for employing this compound in a lead optimization campaign is outlined below.

cluster_0 Lead Optimization Workflow Lead Lead Compound (High pKa, e.g., 9.5) Problem Identify Issues: - Poor Permeability - hERG Liability Lead->Problem Strategy Strategy: Incorporate this compound to lower pKa Problem->Strategy Synthesis Synthetic Modification (e.g., Reductive Amination) Strategy->Synthesis Analog New Analog with Oxetane Moiety Synthesis->Analog Measurement Measure Physicochemical Properties (pKa, LogD, Solubility) Analog->Measurement Result Modulated Properties (Lower pKa, e.g., 7.5) Improved Profile Measurement->Result Decision Advance Candidate? Result->Decision

Caption: Lead optimization workflow using this compound.

Quantitative Data Summary

The effect of the oxetane moiety on amine basicity is significant and can be compared with other common electron-withdrawing groups used in medicinal chemistry. The following table summarizes the approximate change in pKa (ΔpKa) induced by various substituents placed in proximity (typically α or β) to an aliphatic amine.

SubstituentPosition Relative to AmineApproximate ΔpKaReference Compound Example
Oxetane α-2.7 N-((Oxetan-3-yl)methyl)amine
Hydroxyl (-OH)β-1.2Ethanolamine
Methoxy (-OCH₃)β-1.22-Methoxyethanamine
Fluorine (-F)β-1.1 to -1.72-Fluoroethylamine
Trifluoromethyl (-CF₃)β-3.62,2,2-Trifluoroethylamine

Data compiled from references[1][6][7]. The precise ΔpKa can vary based on the molecular context.

The relationship between the oxetane structure, its inductive effect, and the resulting improvement in drug-like properties is illustrated in the following diagram.

cluster_1 Structure-Property Relationship cluster_2 Improved Physicochemical Properties Structure This compound Moiety Mechanism Inductive Effect of Oxetane Oxygen Structure->Mechanism provides Effect Lowers Amine pKa (Reduces Basicity) Mechanism->Effect causes Solubility Optimized Solubility Effect->Solubility Permeability Increased Permeability Effect->Permeability Metabolism Improved Metabolic Stability Effect->Metabolism Safety Reduced hERG Liability Effect->Safety cluster_0 pKa Measurement Workflow Prep 1. Prepare ~1mM Sample Solution (+ 0.15M KCl) Calibrate 2. Calibrate pH Meter (pH 4, 7, 10 Buffers) Prep->Calibrate Setup 3. Titration Setup (Immerse electrode, N2 purge) Calibrate->Setup Titrate 4. Titrate with Standardized NaOH Setup->Titrate Record 5. Record pH vs. Volume of Titrant Titrate->Record Plot 6. Plot Titration Curve (pH vs. Volume) Record->Plot Analyze 7. Analyze Curve (Find Inflection Point) Plot->Analyze Calculate 8. Calculate pKa (pH at 1/2 equivalence) Analyze->Calculate Result Final pKa Value Calculate->Result

References

Application Note: A Scalable Synthesis Protocol for N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Ethyloxetan-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties such as solubility and metabolic stability. This application note provides a detailed, scalable protocol for the synthesis of this compound via a two-step process commencing with the reductive amination of oxetan-3-one. The described methodology is robust, employs readily available reagents, and is designed for efficient scale-up to meet the demands of drug development programs. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

The oxetane motif has gained significant traction in modern drug discovery as a bioisostere for commonly used functional groups.[1][2] Specifically, 3-amino-oxetanes are of high interest due to their ability to modulate amine basicity and improve pharmacokinetic profiles.[1] While numerous methods for the synthesis of substituted oxetanes have been reported, there is a persistent need for scalable and economically viable routes to key intermediates like this compound.[3][4] The primary challenge in the large-scale synthesis of oxetanes is the potential instability of the four-membered ring under harsh reaction conditions.[1]

This protocol details a reliable and scalable synthesis of this compound from the commercially available starting material, oxetan-3-one. The key transformation is a reductive amination with ethylamine, a widely used and well-understood industrial process for amine synthesis.[5]

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step sequence:

  • Formation of the Imine Intermediate: Reaction of oxetan-3-one with ethylamine to form the corresponding N-ethyloxetan-3-imine.

  • Reductive Amination: In-situ reduction of the imine intermediate using a suitable reducing agent to yield the target this compound.

G Oxetanone Oxetan-3-one Imine N-Ethyloxetan-3-imine (Intermediate) Oxetanone->Imine + Ethylamine - H2O Ethylamine Ethylamine (CH3CH2NH2) Ethylamine->Imine FinalProduct This compound Imine->FinalProduct + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
  • Oxetan-3-one (≥95%)

  • Ethylamine solution (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥97%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Addition funnel.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure

Step 1: Reductive Amination

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq).

  • Dissolve the oxetan-3-one in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethylamine solution (2.0 M in THF, 1.2 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 2: Workup and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford this compound as a clear oil.

Quantitative Data

The following table summarizes the typical quantitative data for the laboratory-scale synthesis of this compound.

ParameterValueNotes
Starting Material Oxetan-3-oneCommercially available.
Key Reagents Ethylamine, NaBH(OAc)₃
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended for optimal yield.
Reaction Temperature 0 °C to Room Temp.Initial cooling is crucial to control the exothermic reaction and minimize side product formation.
Reaction Time 12 - 16 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 75 - 85%Isolated yield after purification.
Purity (by NMR/LC-MS) >98%
Scale 1 - 100 gThis protocol has been successfully demonstrated on this scale.[4]

Process Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor with Oxetan-3-one and DCM B Cool to 0 °C A->B C Add Ethylamine Solution B->C D Imine Formation (1 hr) C->D E Add Reducing Agent (NaBH(OAc)3) D->E F Reaction at RT (12-16 hrs) E->F G Quench with NaHCO3 F->G Reaction Complete H Phase Separation G->H I Aqueous Extraction with DCM H->I J Combine & Dry Organic Layers I->J K Solvent Evaporation J->K L Column Chromatography K->L M Final Product Isolation L->M

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Considerations

  • All operations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Oxetan-3-one and ethylamine are volatile and flammable. Handle with care and avoid ignition sources.

  • Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Quench the reaction carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The reductive amination of oxetan-3-one is an efficient and reliable method that can be readily implemented in a laboratory or scaled up for industrial production. The detailed experimental procedure, quantitative data, and process workflow serve as a valuable resource for researchers and professionals in the field of drug development. The stability of the oxetane ring is generally maintained under these mild reductive amination conditions, making this a preferred route for the synthesis of such valuable building blocks.

References

Application Notes and Protocols for the Quantification of N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Ethyloxetan-3-amine, a secondary amine of interest in pharmaceutical development, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a cyclic secondary amine that lacks a strong chromophore, making its direct quantification by UV-based methods challenging at low concentrations. To address this, two robust analytical methods are presented: an HPLC-UV method requiring pre-column derivatization to introduce a UV-active moiety, and a highly sensitive and specific LC-MS/MS method that does not require derivatization. The choice of method will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11NO-
Molecular Weight101.15 g/mol -
AppearancePredicted to be a liquid at room temperature-
Estimated pKa9.0 - 9.5The pKa of typical acyclic secondary amines is around 11. The oxetane ring, being electron-withdrawing, is expected to lower the pKa of the amine. For an amine beta to the oxetane ring, a reduction of approximately 1.9 pKa units is anticipated.

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV systems and offers reliable quantification following a straightforward derivatization step. Dansyl chloride is used as the derivatizing agent, which reacts with the secondary amine group of this compound to form a highly fluorescent and UV-active derivative.

Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (0.1 M)

  • Methanol (HPLC grade)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.1 M Hydrochloric acid to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to achieve an expected concentration within the calibration range.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes in a water bath.

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of methanol to quench the reaction and dissolve any precipitate.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Analysis:

Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterTypical Performance
Linearity Range1 - 50 µg/mL (R² > 0.99)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow (HPLC-UV)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Start Start Prep_Std Prepare Standards Start->Prep_Std Prep_Sample Prepare Sample Start->Prep_Sample Add_Buffer Add Bicarbonate Buffer Prep_Std->Add_Buffer Prep_Sample->Add_Buffer Add_Dansyl Add Dansyl Chloride Add_Buffer->Add_Dansyl Incubate Incubate at 60°C Add_Dansyl->Incubate Quench Quench Reaction Incubate->Quench Filter Filter Quench->Filter Inject Inject into HPLC-UV Filter->Inject Data_Acq Data Acquisition Inject->Data_Acq Quant Quantification Data_Acq->Quant End End Quant->End

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the direct quantification of this compound without the need for derivatization. It is particularly suitable for complex matrices and for detecting trace levels of the analyte.

Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • (Optional) this compound-d5 as an internal standard (IS)

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Autosampler

Procedure:

  • Standard Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. If using an internal standard, prepare a separate stock solution of the IS.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL. If using an IS, spike each standard with a constant concentration of the IS (e.g., 10 ng/mL).

  • Sample Preparation: Dilute the sample with 50:50 (v/v) acetonitrile:water to an expected concentration within the calibration range. If using an IS, add the same constant concentration of the IS to each sample. Centrifuge the samples to remove any particulates and transfer the supernatant to HPLC vials.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

    • Ion Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 102.1 -> Product ion (m/z) [To be determined by infusion and fragmentation of the standard]

      • (Optional) this compound-d5 (IS): Precursor ion (m/z) 107.1 -> Product ion (m/z) [To be determined]

Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (if used) against the concentration of the working standard solutions. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterTypical Performance
Linearity Range0.1 - 100 ng/mL (R² > 0.995)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Experimental Workflow (LC-MS/MS)

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Start Start Prep_Std Prepare Standards (with IS) Start->Prep_Std Prep_Sample Prepare Sample (with IS) Start->Prep_Sample Inject Inject into LC-MS/MS Prep_Std->Inject Prep_Sample->Inject Data_Acq MRM Data Acquisition Inject->Data_Acq Quant Quantification Data_Acq->Quant End End Quant->End

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: N-Ethyloxetan-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyloxetan-3-amine. The following information is designed to help identify and troubleshoot the formation of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two common methods for the synthesis of this compound:

  • Reductive Amination of Oxetan-3-one: This is a widely used method that involves the reaction of oxetan-3-one with ethylamine in the presence of a reducing agent.

  • N-Alkylation of Oxetan-3-amine: This method involves the reaction of oxetan-3-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide).[1]

Each route has its own set of potential side reactions and byproducts that researchers should be aware of.

Troubleshooting Guide: Reductive Amination of Oxetan-3-one

The reductive amination of oxetan-3-one is a robust method, but several side reactions can lead to the formation of impurities.

Q2: I am observing multiple unexpected peaks in my LC-MS analysis after the reductive amination of oxetan-3-one. What are the likely byproducts?

Several byproducts can form during this reaction. The most common are a result of over-alkylation, ring-opening of the oxetane, or incomplete reaction.

Potential Byproducts in Reductive Amination

Byproduct NameStructureCommon CauseIdentification Method
N,N-diethyloxetan-3-amineEt₂N-OxThe product, this compound, reacts with another molecule of oxetan-3-one.LC-MS, ¹H NMR, ¹³C NMR
1,3-dihydroxy-2-(ethylamino)propaneHOCH₂CH(NHEt)CH₂OHRing-opening of the oxetane ring, often catalyzed by acidic conditions or certain Lewis acidic reducing agents.[2][3][4][5]LC-MS, ¹H NMR, ¹³C NMR
Oxetan-3-olHO-OxReduction of the starting material, oxetan-3-one, by the reducing agent.GC-MS, ¹H NMR
Unreacted Oxetan-3-oneO=OxIncomplete reaction.GC-MS, TLC

Et represents an ethyl group, and Ox represents the oxetane-3-yl group.

Experimental Protocol: Identification of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Look for the expected masses of the potential byproducts listed in the table above.

Troubleshooting Workflow: Reductive Amination

start Low Yield or Impure Product in Reductive Amination check_sm Check for Unreacted Starting Materials (Oxetan-3-one, Ethylamine) start->check_sm incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase equivalents of reducing agent - Check reagent quality check_sm->incomplete_reaction Yes check_overalkylation Check for N,N-diethyloxetan-3-amine (Over-alkylation) check_sm->check_overalkylation No incomplete_reaction->check_overalkylation overalkylation_issue Over-alkylation Detected: - Use a larger excess of ethylamine - Add oxetan-3-one slowly to the reaction mixture check_overalkylation->overalkylation_issue Yes check_ring_opening Check for Ring-Opened Products (e.g., Diols) check_overalkylation->check_ring_opening No overalkylation_issue->check_ring_opening ring_opening_issue Ring-Opening Detected: - Use a milder reducing agent (e.g., NaBH(OAc)₃) - Ensure reaction is not acidic - Lower reaction temperature check_ring_opening->ring_opening_issue Yes check_reduction Check for Oxetan-3-ol check_ring_opening->check_reduction No ring_opening_issue->check_reduction reduction_issue Oxetan-3-ol Detected: - Use a less reactive reducing agent - Control reaction temperature check_reduction->reduction_issue Yes end Purified this compound check_reduction->end No reduction_issue->end start Low Yield or Impure Product in N-Alkylation check_sm Check for Unreacted Oxetan-3-amine start->check_sm incomplete_reaction Incomplete Reaction: - Increase reaction time or temperature - Use a more reactive ethyl halide (e.g., EtI) check_sm->incomplete_reaction Yes check_overalkylation Check for Over-alkylation Products (Tertiary Amine, Quaternary Salt) check_sm->check_overalkylation No incomplete_reaction->check_overalkylation overalkylation_issue Over-alkylation Detected: - Use a larger excess of oxetan-3-amine - Add ethyl halide slowly - Lower reaction temperature check_overalkylation->overalkylation_issue Yes check_elimination Check for Elimination Byproducts check_overalkylation->check_elimination No overalkylation_issue->check_elimination elimination_issue Elimination Detected: - Use a less hindered base - Use a better leaving group on the ethylating agent (e.g., tosylate) - Lower reaction temperature check_elimination->elimination_issue Yes end Purified this compound check_elimination->end No elimination_issue->end cluster_reductive_amination Reductive Amination Pathway cluster_alkylation N-Alkylation Pathway Oxetanone Oxetan-3-one Imine Imine Intermediate Oxetanone->Imine + Ethylamine - H₂O RingOpening Ring-Opened Products (Byproduct) Oxetanone->RingOpening Acid/Heat Ethylamine Ethylamine Product_RA This compound Imine->Product_RA [H] Overalkylation_RA N,N-diethyloxetan-3-amine (Byproduct) Product_RA->Overalkylation_RA + Oxetan-3-one, [H] Oxetanamine Oxetan-3-amine Product_A This compound Oxetanamine->Product_A + Ethyl Halide EthylHalide Ethyl Halide Overalkylation_A N,N-diethyloxetan-3-amine (Byproduct) Product_A->Overalkylation_A + Ethyl Halide QuatSalt Quaternary Ammonium Salt (Byproduct) Overalkylation_A->QuatSalt + Ethyl Halide

References

Stability of N-Ethyloxetan-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-Ethyloxetan-3-amine under acidic conditions.

Troubleshooting Guide: Investigating the Stability of this compound

Unexpected degradation of this compound in acidic media can compromise experimental results. This guide provides a systematic approach to troubleshoot and understand the stability profile of the compound.

Diagram: Troubleshooting Workflow for this compound Degradation

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Actions cluster_confirm Confirmation observe_degradation Unexpected loss of parent compound or appearance of unknown peaks in LC-MS check_pH Verify pH of the solution observe_degradation->check_pH check_temp Review storage and experimental temperature observe_degradation->check_temp check_conc Assess concentration of acidic reagents (e.g., HCl) observe_degradation->check_conc analyze_impurities Characterize degradation products (LC-MS/MS, NMR) check_pH->analyze_impurities adjust_pH Adjust pH to a less acidic range (e.g., pH 4-6) check_pH->adjust_pH control_temp Maintain low temperature (e.g., 2-8 °C) check_temp->control_temp optimize_reagents Use milder acids or lower concentrations check_conc->optimize_reagents retest_stability Re-evaluate stability under modified conditions adjust_pH->retest_stability control_temp->retest_stability optimize_reagents->retest_stability modify_protocol Modify experimental protocol to minimize exposure to acid retest_stability->modify_protocol If degradation persists

Caption: A stepwise guide to identifying and resolving stability issues with this compound in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is susceptible to degradation in acidic conditions. The strained oxetane ring is prone to acid-catalyzed ring-opening.[1] The rate of degradation is dependent on the pH, temperature, and the specific acid used. Generally, strong acidic conditions (pH < 4) and elevated temperatures will accelerate degradation.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway involves the protonation of the oxetane oxygen atom, followed by nucleophilic attack by water (hydrolysis). This results in the opening of the oxetane ring to form a diol product, 3-(ethylamino)propane-1,3-diol.

Diagram: Proposed Acid-Catalyzed Degradation Pathway

cluster_pathway Degradation Pathway Parent This compound Protonated Protonated Oxetane Parent->Protonated + H+ Intermediate Carbocation Intermediate Protonated->Intermediate Ring Opening Product 3-(ethylamino)propane-1,3-diol Intermediate->Product + H2O, -H+

Caption: The proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Q3: What are the expected degradation products?

A3: The primary degradation product from the acid-catalyzed hydrolysis is expected to be 3-(ethylamino)propane-1,3-diol. Depending on the specific conditions, other minor degradation products could potentially be formed.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for monitoring the degradation.[1][2][3] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate) is a good starting point. Detection can be achieved using a UV detector or, for more detailed analysis, a mass spectrometer (LC-MS).[4][5]

Q5: Are there any quantitative data on the stability of this compound under acidic conditions?

Table 1: Hypothetical Degradation of this compound in 0.1 N HCl at 40°C
Time (hours)This compound (%)3-(ethylamino)propane-1,3-diol (%)
0100.00.0
285.314.7
472.127.9
851.948.1
1237.462.6
2414.086.0

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation:

  • Control pH: Whenever possible, maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7).

  • Control Temperature: Store solutions containing this compound at low temperatures (e.g., 2-8 °C) to slow down the degradation rate.

  • Limit Exposure Time: Minimize the time the compound is exposed to strongly acidic conditions.

  • Use Appropriate Buffers: If acidic conditions are necessary, use a well-characterized buffer system to maintain a constant pH.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is adapted from the ICH Q1A(R2) guidelines for forced degradation studies.[6][7][8][9]

Objective: To assess the stability of this compound in the presence of acid.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 N HCl.

    • Dilute to the final volume with the solvent to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify and characterize the degradation products of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • MS/MS Analysis: Perform fragmentation of the parent ion and any detected degradation product ions to aid in structural elucidation.

Diagram: Hypothetical MS/MS Fragmentation of 3-(ethylamino)propane-1,3-diol

cluster_fragmentation MS/MS Fragmentation Parent_Ion [M+H]+ of Degradation Product m/z 120.09 Fragment1 Loss of H2O m/z 102.08 Parent_Ion->Fragment1 Fragment2 Loss of C2H5N m/z 75.04 Parent_Ion->Fragment2 Fragment3 Further Fragmentation m/z 58.06 Fragment1->Fragment3

Caption: A proposed fragmentation pattern for the primary degradation product of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Ethyloxetan-3-amine. The following information is designed to address specific challenges encountered during experimental procedures and to offer guidance on optimizing reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary and widely utilized synthetic routes for the preparation of this compound:

  • Reductive Amination of Oxetan-3-one: This method involves the reaction of oxetan-3-one with ethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[1]

  • N-Alkylation of Oxetan-3-amine: This approach consists of the direct alkylation of oxetan-3-amine with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.[2]

Q2: What are the main stability concerns when working with oxetane-containing compounds?

A2: The oxetane ring is a strained four-membered heterocycle, which makes it susceptible to ring-opening under certain conditions. Key stability concerns include:

  • Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring. It is crucial to use mild acidic conditions or non-acidic methods where possible.[3] During aqueous workups, washing with a mild basic solution (e.g., saturated sodium bicarbonate) is recommended over acidic washes.[3]

  • High Temperatures: Elevated temperatures can promote decomposition of the oxetane ring. Reactions should be conducted at the lowest effective temperature.[3]

Q3: How can I minimize the formation of the tertiary amine byproduct during N-alkylation?

A3: The formation of the tertiary amine (N,N-diethyloxetan-3-amine) is a common side reaction in the N-alkylation of oxetan-3-amine due to the product being more nucleophilic than the starting material. To minimize this, consider the following strategies:

  • Use of a Large Excess of the Amine: While not always practical, using a significant excess of oxetan-3-amine can favor the mono-alkylation product.

  • Controlled Addition of the Alkylating Agent: Slow, dropwise addition of the ethylating agent can help to maintain a low concentration of it in the reaction mixture, thereby reducing the likelihood of the product reacting further.

  • Choice of Reaction Conditions: The choice of solvent and base can influence the selectivity of the reaction.

Q4: What are the common byproducts in the reductive amination route?

A4: In the reductive amination of oxetan-3-one with ethylamine, potential byproducts may include:

  • Over-alkylation products: While less common than in direct alkylation, it is possible under certain conditions.

  • Unreacted starting materials: Incomplete reaction can leave residual oxetan-3-one and ethylamine.

  • Ring-opened products: If acidic conditions are too harsh or temperatures are too high, byproducts resulting from the cleavage of the oxetane ring may be observed.[3]

Troubleshooting Guides

Low Yield in Reductive Amination of Oxetan-3-one
Possible Cause Troubleshooting Step Rationale
Inefficient Imine/Enamine Formation Ensure the reaction is conducted under appropriate pH conditions (often mildly acidic to neutral) to facilitate imine formation without promoting oxetane ring opening. The use of a dehydrating agent can also drive the equilibrium towards the imine.Imine formation is a crucial intermediate step; its inefficient formation will lead to low product yield.
Inactive Reducing Agent Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive aminations.[1][4][5]The reducing agent is responsible for the conversion of the imine to the final amine product.
Suboptimal Reaction Temperature Start with room temperature and gently heat if the reaction is sluggish, monitoring for any signs of decomposition.Temperature affects the rate of both the desired reaction and potential side reactions, including decomposition of the strained oxetane ring.[3]
Impure Starting Materials Verify the purity of oxetan-3-one and ethylamine. Impurities can interfere with the reaction.Impurities can act as catalyst poisons or participate in side reactions, lowering the yield of the desired product.
Low Yield in N-Alkylation of Oxetan-3-amine
Possible Cause Troubleshooting Step Rationale
Over-alkylation to Tertiary Amine Use a 1:1 molar ratio of oxetan-3-amine to the ethylating agent. Consider slow addition of the ethylating agent to the reaction mixture.This minimizes the concentration of the alkylating agent available to react with the more nucleophilic this compound product.
Incomplete Reaction Ensure a suitable base (e.g., K₂CO₃, Et₃N) is used in at least a stoichiometric amount to neutralize the acid formed during the reaction.[6] Increase the reaction time or temperature moderately, while monitoring for byproduct formation.The acid byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Poor Solubility of Reactants Choose a solvent that dissolves both the oxetan-3-amine and the base. Acetonitrile is often a good choice for N-alkylation reactions.[2][6]For a reaction to proceed efficiently, the reactants must be in the same phase.
Decomposition of the Oxetane Ring Avoid high temperatures and strongly acidic or basic conditions.The strained oxetane ring is susceptible to degradation under harsh conditions.[3]

Data Presentation

Optimization of Reductive Amination Conditions
Parameter Condition 1 (Recommended) Condition 2 (Alternative) Rationale & Reference
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium cyanoborohydride (NaBH₃CN)NaBH(OAc)₃ is mild, selective for iminium ions, and less toxic than NaBH₃CN.[1][4][5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol (MeOH)Aprotic solvents like DCM are common for reactions with NaBH(OAc)₃.[7]
Temperature Room Temperature0 °C to Room TemperatureMild temperatures are generally sufficient and help to preserve the integrity of the oxetane ring.[3]
pH Mildly acidic (e.g., with acetic acid)NeutralMildly acidic conditions can catalyze the formation of the iminium ion intermediate.[1]
Molar Ratio (Oxetan-3-one:EtNH₂:Reducing Agent) 1 : 1.2 : 1.51 : 1.5 : 2.0A slight excess of the amine and reducing agent can help drive the reaction to completion.
Typical Yield > 80% (estimated based on similar reactions)VariableYields are highly dependent on the specific substrate and reaction conditions.
Optimization of N-Alkylation Conditions
Parameter Condition 1 (Recommended) Condition 2 (Alternative) Rationale & Reference
Ethylating Agent Ethyl iodide (EtI)Ethyl bromide (EtBr)Iodide is a better leaving group than bromide, often leading to faster reaction rates.
Base Potassium carbonate (K₂CO₃)Triethylamine (Et₃N)An inorganic base like K₂CO₃ is often effective and easily removed during workup.[6]
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Acetonitrile is a polar aprotic solvent that works well for many N-alkylation reactions.[2][6]
Temperature Room Temperature to 50 °C60-80 °CGentle heating can increase the reaction rate, but higher temperatures may lead to more side products.
Molar Ratio (Oxetan-3-amine:EtI:Base) 1 : 1.1 : 1.51 : 1.2 : 2.0A slight excess of the ethylating agent and base is often used.
Typical Yield 60-80% (estimated based on similar reactions)VariableYields can be affected by the extent of over-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of oxetan-3-one (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq., as a solution in THF or as a condensed gas).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via N-Alkylation
  • To a suspension of potassium carbonate (1.5 eq.) in acetonitrile (0.3 M) is added oxetan-3-amine (1.0 eq.).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethyl iodide (1.1 eq.) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or heated to 50 °C for 6-18 hours, with progress monitored by TLC or GC-MS.

  • After completion, the reaction mixture is filtered to remove the inorganic salts, and the filter cake is washed with acetonitrile.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Mandatory Visualization

SynthesisPathways Synthetic Pathways to this compound O3 Oxetan-3-one RA_step Reductive Amination (e.g., NaBH(OAc)₃, DCM) O3->RA_step EtNH2 Ethylamine EtNH2->RA_step Product This compound RA_step->Product Ox3Amine Oxetan-3-amine NA_step N-Alkylation (e.g., K₂CO₃, MeCN) Ox3Amine->NA_step EtI Ethyl Iodide EtI->NA_step NA_step->Product

Caption: Overview of the two primary synthetic routes to this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckPurity->AnalyzeCrude SideProducts Side Products Detected? AnalyzeCrude->SideProducts UnreactedSM Unreacted Starting Material? SideProducts->UnreactedSM No ModifyWorkup Modify Workup/ Purification SideProducts->ModifyWorkup Yes Decomposition Decomposition Observed? UnreactedSM->Decomposition No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) UnreactedSM->OptimizeConditions Yes CheckReagents Check Activity of Reagents (e.g., Reducing Agent) UnreactedSM->CheckReagents Yes Decomposition->OptimizeConditions Yes End Improved Yield Decomposition->End No OptimizeConditions->End CheckReagents->End ModifyWorkup->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

N-Ethyloxetan-3-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe storage and handling of N-Ethyloxetan-3-amine. The following information is compiled to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is imperative to use appropriate personal protective equipment to ensure safety. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact. In situations where vapors or aerosols may be generated, a respirator with an appropriate cartridge should be used in a well-ventilated area or under a fume hood.

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored or handled with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions, compromising the integrity of the compound and creating potential safety hazards.

Q4: What should I do in case of a spill?

A4: In the event of a spill, first ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for proper waste disposal. Avoid allowing the spill to enter drains or waterways.

Q5: How should this compound waste be disposed of?

A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of the material down the drain.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound Degradation Improper storage (exposure to heat, light, air, or moisture).Store in a tightly sealed container in a cool, dark, and dry place. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Inconsistent Experimental Results Contamination of the compound.Use clean, dry glassware and equipment. Avoid introducing impurities during handling. Verify the purity of the compound if contamination is suspected.
Discoloration of the Compound Oxidation or reaction with impurities.Ensure the storage container is airtight and stored under an inert atmosphere if the compound is sensitive to air. Check for any potential contaminants in the storage area.

Experimental Protocols

Detailed experimental protocols should be developed based on the specific requirements of your research. Always conduct a thorough risk assessment before beginning any new experiment.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Storage and Handling Issues start Problem Encountered (e.g., Degradation, Inconsistent Results) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere start->check_storage check_handling Review Handling Procedures: - PPE Usage - Equipment Cleanliness - Cross-Contamination start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling correct_storage Action: Correct Storage - Store in cool, dark, dry place - Use inert atmosphere improper_storage->correct_storage Yes re_evaluate Re-evaluate Experiment improper_storage->re_evaluate No correct_handling Action: Correct Handling - Use appropriate PPE - Ensure clean equipment improper_handling->correct_handling Yes improper_handling->re_evaluate No correct_storage->re_evaluate correct_handling->re_evaluate

Caption: Troubleshooting workflow for storage and handling issues.

References

Technical Support Center: N-Ethyloxetan-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of N-Ethyloxetan-3-amine. The primary route for this synthesis is the reductive amination of oxetan-3-one with ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of oxetan-3-one with ethylamine. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include the formation of a tertiary amine (N,N-diethyloxetan-3-amine) through over-alkylation of the product, and the formation of a bis-amine adduct (N,N-bis(oxetan-3-yl)ethylamine). Additionally, the strained oxetane ring is susceptible to opening under strongly acidic conditions.

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: To reduce the formation of N,N-diethyloxetan-3-amine, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of ethylamine (typically 1.1-1.5 equivalents) can help favor the formation of the desired secondary amine. Over-alkylation becomes more significant if a large excess of the amine is used or if the reaction is allowed to proceed for an extended period after the consumption of the starting ketone.

Q4: What conditions favor the formation of the bis-amine adduct?

A4: The formation of N,N-bis(oxetan-3-yl)ethylamine is more likely to occur if the concentration of oxetan-3-one is significantly higher than that of ethylamine, or if the ethylamine is added too slowly to the reaction mixture. Maintaining an appropriate molar ratio of amine to ketone throughout the reaction is key to minimizing this side product.

Q5: How can I prevent the oxetane ring from opening?

A5: The oxetane ring is sensitive to strong acids.[1] Therefore, it is important to avoid highly acidic conditions during the reaction and workup. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it performs well under neutral or weakly acidic conditions, which are generally compatible with the oxetane ring.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of oxetan-3-one.- Ensure the reducing agent is active and added in the correct stoichiometry (typically 1.2-1.5 equivalents).
Formation of significant amounts of side products.- Analyze the crude reaction mixture by GC-MS or LC-MS to identify and quantify the major byproducts.- Adjust the stoichiometry of reactants. An excess of ethylamine can lead to the tertiary amine, while an excess of the ketone can favor the bis-adduct.
Oxetane ring opening.- Maintain a neutral or slightly acidic pH during the reaction. Avoid strong acids in the workup. Use a buffered system if necessary.
High Percentage of N,N-diethyloxetan-3-amine Excess of ethylamine used.- Reduce the amount of ethylamine to 1.1-1.2 equivalents relative to oxetan-3-one.
Prolonged reaction time.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Significant Formation of N,N-bis(oxetan-3-yl)ethylamine Insufficient amount of ethylamine.- Ensure at least a stoichiometric amount of ethylamine is present. A slight excess (1.1 eq) is often beneficial.
Slow addition of ethylamine.- Add the ethylamine to the reaction mixture before the addition of the reducing agent.
Presence of Unreacted Oxetan-3-one Inactive or insufficient reducing agent.- Use a fresh batch of sodium triacetoxyborohydride.- Ensure anhydrous conditions, as moisture can deactivate the reducing agent.
Low reaction temperature.- While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates, but this should be done cautiously to avoid side reactions.

Quantitative Data on Side Reactions

The following table summarizes typical yields and the prevalence of common side products under standard reductive amination conditions.

Product/Side Product Typical Yield/Percentage Conditions
This compound (Desired Product) 70-85%Oxetan-3-one (1 eq), Ethylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCM, Room Temperature, 12-24h
N,N-diethyloxetan-3-amine 5-15%Conditions that favor over-alkylation (e.g., >2 eq of ethylamine).
N,N-bis(oxetan-3-yl)ethylamine 2-10%Conditions where the ketone is in excess relative to the amine.

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

  • Oxetan-3-one

  • Ethylamine (as a solution in THF or as a free base)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition rate to maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Visualizing Reaction Pathways and Troubleshooting

cluster_synthesis Synthesis Pathway cluster_side_reactions Common Side Reactions A Oxetan-3-one C Imine/Enamine Intermediate A->C + Ethylamine G Ring-Opened Products A->G Strong Acid B Ethylamine B->C D This compound (Desired Product) C->D + NaBH(OAc)₃ F N,N-bis(oxetan-3-yl)ethylamine (Bis-Adduct) C->F + Oxetan-3-one E N,N-diethyloxetan-3-amine (Tertiary Amine) D->E + Ethylamine (Over-alkylation) cluster_troubleshooting Troubleshooting Workflow cluster_outcomes Identified Issues cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Analyze Crude Mixture (GC-MS, LC-MS, NMR) start->q1 unreacted_sm Unreacted Starting Material q1->unreacted_sm Yes tertiary_amine High % of Tertiary Amine q1->tertiary_amine Yes bis_adduct High % of Bis-Adduct q1->bis_adduct Yes ring_opening Evidence of Ring Opening q1->ring_opening Yes sol_sm Check Reagent Activity & Stoichiometry unreacted_sm->sol_sm sol_tertiary Reduce Ethylamine Equivalents & Reaction Time tertiary_amine->sol_tertiary sol_bis Increase Ethylamine Equivalents bis_adduct->sol_bis sol_ring Ensure Neutral/Weakly Acidic pH ring_opening->sol_ring

References

Troubleshooting low yields in N-Ethyloxetan-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during chemical reactions involving N-Ethyloxetan-3-amine.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no product formation. What are the primary factors to investigate?

A1: Low or no conversion can often be attributed to issues with reagents or reaction conditions.

  • Reagent Quality: Ensure the purity and activity of your starting materials. This compound and other reagents can degrade over time. Impurities in starting materials can interfere with the reaction[1][2].

  • Reaction Conditions:

    • Temperature: Reaction rates are highly dependent on temperature. Some reactions require heating to proceed at a reasonable rate, while excessive heat can cause degradation of reactants or products[3][4][5]. It is crucial to find the optimal temperature for your specific transformation.

    • Solvent: The choice of solvent is critical as it affects reagent solubility and reactivity[6]. For reactions where the amine acts as a nucleophile, polar aprotic solvents like DMF or DMSO are often preferred over protic solvents (like water or alcohols) which can solvate the amine and reduce its nucleophilicity[7][8].

    • pH Control: If the reaction involves an amine salt, a base must be added to liberate the free, nucleophilic amine. If the medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, highly basic conditions might lead to decomposition or side reactions[9].

  • Moisture: Many reactions require anhydrous (dry) conditions. The presence of water can lead to hydrolysis of reagents or intermediates, significantly lowering the yield[1][2][7]. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I'm observing significant byproduct formation. What are the likely side reactions with this compound?

A2: The structure of this compound presents several possibilities for side reactions, primarily involving the strained oxetane ring.

  • Nucleophilic Ring-Opening: The strained four-membered oxetane ring is susceptible to attack by nucleophiles, leading to ring-opening byproducts. This can compete with the desired reaction at the amine functionality[10][11][12][13]. This is especially prevalent under harsh acidic or basic conditions or at elevated temperatures.

  • Over-Alkylation: When this compound is used as a nucleophile in alkylation reactions, it can react with the alkylating agent multiple times. The secondary amine product is often more nucleophilic than the primary starting amine, leading to the formation of tertiary amines and even quaternary ammonium salts[7][14].

  • Elimination Reactions: Under certain conditions, especially with a strong base and heat, elimination reactions can compete with nucleophilic substitution, leading to undesired alkene byproducts[15].

To minimize these side reactions, consider using milder reaction conditions, controlling the stoichiometry of your reagents carefully, and performing the reaction at the lowest effective temperature.

Q3: How can I optimize my reaction conditions to improve the yield?

A3: Systematic optimization of reaction parameters is key to maximizing yield.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., polar aprotic like DMF, acetonitrile; and less polar like THF, DCM). The optimal solvent will depend on the specific reaction mechanism[16][17].

  • Temperature Optimization: Run the reaction at several different temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C) to find the best balance between reaction rate and byproduct formation[3][4].

  • Catalyst and Base Selection: If the reaction is catalyzed or requires a base, screen different options. For instance, organic bases (e.g., triethylamine, DBU) versus inorganic bases (e.g., K₂CO₃) can have a significant impact on the outcome[5][17][18].

  • Concentration: Varying the concentration of the reactants can sometimes influence the reaction rate and selectivity.

Monitoring each trial by a technique like Thin Layer Chromatography (TLC) or LC-MS is crucial to assess the impact of these changes[9].

Q4: My crude yield is reasonable, but I'm losing most of my product during purification. What can I do?

A4: Significant product loss during work-up and purification is a common problem.

  • Work-up Procedure: Ensure that the pH is controlled during aqueous extractions. Amines can be protonated and become water-soluble at low pH, leading to loss in the aqueous layer. Conversely, some products might be unstable under strongly acidic or basic conditions[9][15].

  • Column Chromatography:

    • Decomposition on Silica: The acidic nature of standard silica gel can cause degradation of sensitive compounds, including some amines and oxetanes[15]. Consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.

    • Product Volatility: Some low molecular weight products can be volatile and may be lost during solvent evaporation under high vacuum[15]. Use lower temperatures for evaporation or alternative purification methods like distillation if applicable.

    • Irreversible Adsorption: Sulfur- or nitrogen-containing compounds can sometimes bind irreversibly to silica gel[15]. Modifying the eluent system or changing the stationary phase can mitigate this.

Data Summary

The choice of reaction conditions can dramatically influence the outcome of a synthesis. The following tables summarize general principles applicable to reactions involving this compound.

Table 1: General Effect of Solvent Type on SN2 Reactions Involving Amine Nucleophiles

Solvent TypeExamplesEffect on Amine NucleophileTypical Impact on SN2 RateReference(s)
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Solvates the amine via hydrogen bonding, reducing its nucleophilicity.Slower[6]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Does not solvate the amine as strongly, leaving it more "naked" and reactive.Faster[6][7]
Non-Polar Hexane, ToluenePoor solubility for many reactants and salts.Generally slow or no reaction.

Table 2: Influence of Temperature on Reaction Yield and Purity

TemperatureGeneral Effect on Reaction RatePotential Negative ImpactReference(s)
Low Slower reaction rate, may require longer reaction times.Incomplete conversion.[4][5]
Moderate Often provides a good balance of rate and selectivity.May still be too slow for some reactions.[2][3]
High Faster reaction rate.Increased potential for side reactions (e.g., decomposition, elimination, ring-opening) and lower product purity.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).

  • Using a capillary tube, spot a small amount of your starting material(s) on a TLC plate as a reference.

  • Carefully take a small aliquot from the reaction mixture and spot it next to the reference(s).

  • Place the TLC plate in the chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Monitor at regular intervals (e.g., every hour) to determine when the reaction is complete[2][9].

Protocol 2: General Work-up and Extraction Procedure
  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst or reagent is present, remove it by filtration.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, DCM) and water or a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or brine).

  • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure full recovery of the product[10][15].

  • Combine all the organic extracts.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product[1].

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel or neutral alumina in the chosen eluent (a low-polarity solvent system, e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product[2][10][15].

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yields start_node Low Yield Observed d1 Is starting material consumed? start_node->d1 Analyze reaction (TLC, LC-MS) decision_node decision_node process_node process_node end_node end_node p1 Potential Cause: Reaction Not Working d1->p1 No d2 Are there significant byproducts? d1->d2 Yes p2 Reagent Quality & Purity (Verify source, age, storage) p1->p2 Check... p3 Reaction Conditions (Temp, Solvent, pH, Catalyst) p2->p3 end_node1 Improved Yield p3->end_node1 Optimize p4 Potential Cause: Side Reactions Occurring d2->p4 Yes p7 Potential Cause: Loss During Work-up/ Purification d2->p7 No p5 Ring-Opening Over-alkylation Elimination p4->p5 Investigate... p6 Use Milder Conditions (Lower Temp, Weaker Base) Control Stoichiometry p5->p6 p6->end_node1 p8 Extraction pH Purification Method (e.g., silica vs alumina) p7->p8 Review... p9 Optimize Work-up & Purification Protocol p8->p9 p9->end_node1

Caption: Troubleshooting decision tree for low-yield reactions.

Potential Reaction Pathways

Reaction_Pathways sub This compound + Electrophile (E+) desired_path Desired Reaction (Attack at Amine) sub->desired_path side_path Side Reaction (Attack at Oxetane) sub->side_path product Desired Product (N-Substituted) desired_path->product byproduct Ring-Opened Byproduct side_path->byproduct

Caption: Desired vs. side reaction pathways for this compound.

General Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants & Solvent start->setup reaction Run Reaction (Stir, Heat, etc.) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quench & Work-up (Extraction) monitor->workup purify Purify Crude Product (Chromatography) workup->purify analyze Analyze Final Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for chemical synthesis.

References

Technical Support Center: Removal of Unreacted N-Ethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Ethyloxetan-3-amine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound?

A1: this compound, being a small, polar, and basic molecule, can present several purification challenges:

  • High Polarity: Its polarity can lead to poor separation from polar products and solvents during chromatography and extraction.

  • Water Solubility: Its potential solubility in water can complicate aqueous workups, leading to product loss.[1]

  • Basicity: The amine functionality can cause tailing and poor peak shape during normal-phase silica gel chromatography due to interactions with acidic silanol groups.[2]

  • Volatility: Depending on its boiling point, it may co-distill with solvents or products during solvent removal.

Q2: What are the primary methods for removing this compound?

A2: The most common and effective methods for removing unreacted this compound include:

  • Acid-Base Extraction: This technique exploits the basicity of the amine to selectively move it into an aqueous acidic phase.[3][4]

  • Chromatography: Both normal-phase and reversed-phase flash chromatography can be effective, often with specific modifications to the mobile phase or stationary phase.[2][5]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[6][7][8]

  • Distillation: If there is a significant boiling point difference between this compound and the desired product, distillation can be a viable option.[9]

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of method depends on several factors, including the properties of your desired product (stability, polarity), the scale of your reaction, and the available equipment. The following decision tree can guide your selection:

G Decision Tree for Purification Method Selection start Is the product stable to acid? extraction Acid-Base Extraction start->extraction Yes chromatography_choice Is the product significantly less polar than the amine? start->chromatography_choice No distillation_choice Is there a large boiling point difference (>50 °C) and is the product thermally stable? start->distillation_choice Alternative Path extraction->chromatography_choice If further purification is needed normal_phase Normal-Phase Chromatography (with amine additive) chromatography_choice->normal_phase Yes reversed_phase Reversed-Phase Chromatography chromatography_choice->reversed_phase No scavenger_resin Use Scavenger Resin normal_phase->scavenger_resin If impurities remain reversed_phase->scavenger_resin If impurities remain distillation Distillation distillation_choice->distillation Yes complex_case Consider a combination of methods or consult further. distillation_choice->complex_case No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Problem 1: Low recovery after acid-base extraction.
Possible CauseTroubleshooting Step
Product is also basic and extracted into the aqueous layer. Check the pKa of your product. If it is also basic, consider using a milder acidic wash or an alternative purification method like chromatography or scavenger resins.
Emulsion formation during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product has some water solubility. Before extraction, saturate the aqueous layer with a salt like NaCl to decrease the solubility of your organic product in the aqueous phase.[10]
Incomplete back-extraction of the product. If your product was unintentionally extracted, ensure the pH of the aqueous layer is sufficiently basic to deprotonate and neutralize your product for back-extraction into the organic phase.
Problem 2: Poor separation during normal-phase column chromatography.
Possible CauseTroubleshooting Step
Tailing of the amine peak. The basic amine is interacting with the acidic silica gel.[2] Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent system to neutralize the silica surface.[2]
Co-elution of the amine and product. The polarity of the eluent system may not be optimal. Perform a thorough TLC analysis with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a base additive) to find the best separation.
Product is unstable on silica. Consider using a deactivated stationary phase, such as alumina, or an amine-functionalized silica column.[11]
Problem 3: Scavenger resin is not effectively removing the amine.
Possible CauseTroubleshooting Step
Insufficient amount of scavenger resin. Use a larger excess of the scavenger resin (typically 2-4 equivalents relative to the excess amine).
Poor reactivity of the resin. Ensure the chosen scavenger resin is appropriate for secondary amines. Isocyanate-based resins are generally effective for both primary and secondary amines.[7] Allow for sufficient reaction time and ensure proper mixing.
Resin is incompatible with the solvent. The resin must swell in the reaction solvent to be effective. Consult the manufacturer's instructions for suitable solvents.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is suitable for acid-stable products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). Repeat the wash 2-3 times.[4][12] The protonated this compound will move into the aqueous layer.

  • Phase Separation: Separate the aqueous layer.

  • Neutral Wash: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

G cluster_0 Acid-Base Extraction Workflow Crude Mixture in\nOrganic Solvent Crude Mixture in Organic Solvent Wash with\n1M HCl (aq) Wash with 1M HCl (aq) Crude Mixture in\nOrganic Solvent->Wash with\n1M HCl (aq) Separate Layers Separate Layers Wash with\n1M HCl (aq)->Separate Layers Organic Layer\n(Product) Organic Layer (Product) Separate Layers->Organic Layer\n(Product) Aqueous Layer\n(Protonated Amine) Aqueous Layer (Protonated Amine) Separate Layers->Aqueous Layer\n(Protonated Amine) Wash with\nSat. NaHCO3 (aq) Wash with Sat. NaHCO3 (aq) Organic Layer\n(Product)->Wash with\nSat. NaHCO3 (aq) Wash with\nBrine Wash with Brine Wash with\nSat. NaHCO3 (aq)->Wash with\nBrine Dry and Concentrate Dry and Concentrate Wash with\nBrine->Dry and Concentrate Purified Product Purified Product Dry and Concentrate->Purified Product

Caption: Workflow for acid-base extraction.

Protocol 2: Flash Column Chromatography (Normal-Phase with Amine Additive)

This method is ideal for separating compounds with different polarities.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product and this compound. A common starting point is a mixture of heptane and ethyl acetate or dichloromethane and methanol. Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the solvent system to prevent tailing.[2]

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Scavenger Resin Purification

This is a quick and efficient method for removing excess amine.

Methodology:

  • Resin Selection: Choose a scavenger resin suitable for secondary amines, such as an isocyanate-functionalized polystyrene resin.[7]

  • Reaction: To the crude reaction mixture, add the scavenger resin (2-4 equivalents based on the excess amine).

  • Agitation: Gently agitate the mixture at room temperature for a few hours to ensure complete reaction. Reaction progress can be monitored by TLC.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

G cluster_1 Scavenger Resin Workflow Crude Reaction\nMixture Crude Reaction Mixture Add Scavenger\nResin Add Scavenger Resin Crude Reaction\nMixture->Add Scavenger\nResin Agitate at RT Agitate at RT Add Scavenger\nResin->Agitate at RT Filter to Remove\nResin Filter to Remove Resin Agitate at RT->Filter to Remove\nResin Collect Filtrate Collect Filtrate Filter to Remove\nResin->Collect Filtrate Concentrate Concentrate Collect Filtrate->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: Workflow for scavenger resin purification.

Data Presentation

Purification MethodTypical PurityTypical YieldThroughputCostKey Considerations
Acid-Base Extraction Good to Excellent80-95%HighLowProduct must be acid-stable.
Flash Chromatography Excellent70-90%Low to MediumMediumCan be time-consuming; requires solvent.
Scavenger Resins Excellent>95%HighHighResin cost can be a factor for large scale.
Distillation Good to Excellent60-85%HighLowRequires significant boiling point difference.

Note: The values presented are estimates and can vary significantly depending on the specific reaction conditions and the properties of the desired product.

References

Impact of moisture on N-Ethyloxetan-3-amine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Ethyloxetan-3-amine, with a specific focus on the impact of moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound that may be related to moisture-induced degradation.

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of this compound due to moisture exposure.1. Confirm the identity of the new peaks by LC-MS analysis. A potential degradation product is 3-(ethylamino)propane-1,3-diol. 2. Review storage and handling procedures to minimize moisture exposure. 3. Perform a forced degradation study to confirm the degradation pathway.
Decreased purity of starting material over time Absorption of atmospheric moisture leading to hydrolysis. Amines are known to be hygroscopic.[1]1. Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator or a controlled low-humidity environment. 3. Aliquot the material into smaller, single-use containers to avoid repeated exposure of the bulk material to the atmosphere.
Inconsistent reaction yields or impurity profiles Variable water content in the this compound starting material.1. Measure the water content of the this compound lot using Karl Fischer titration before use. 2. If the water content is high, consider drying the material under vacuum or using a suitable drying agent. 3. Standardize the water content for critical reactions to ensure reproducibility.
Formation of a salt-like precipitate Reaction with atmospheric carbon dioxide in the presence of moisture to form a carbamate salt.1. Handle the compound under an inert atmosphere. 2. If a precipitate is observed, it may be possible to remove it by filtration under inert conditions. However, the purity of the remaining material should be re-assessed.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in the presence of moisture?

A1: The primary degradation pathway is the hydrolysis of the oxetane ring. This is an acid-catalyzed reaction where a water molecule acts as a nucleophile, leading to ring-opening and the formation of 3-(ethylamino)propane-1,3-diol.

Q2: How can I minimize the exposure of this compound to moisture?

A2: To minimize moisture exposure, you should:

  • Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon).

  • Use a desiccator for long-term storage.

  • Avoid frequent opening of the main container; instead, prepare smaller aliquots for daily use.

  • Handle the compound in a glove box or a controlled humidity environment whenever possible.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C. It is crucial to protect it from moisture and light to maintain its stability.

Q4: How can I determine the water content in my sample of this compound?

A4: The water content can be accurately determined using Karl Fischer titration. This is a standard method for water determination in amines. For strongly basic amines, buffering the Karl Fischer reagent with a weak acid like benzoic or salicylic acid is recommended to avoid side reactions and ensure accurate results.

Q5: What analytical method is suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. An HPLC method with UV detection can be developed and validated to separate this compound from its potential degradation products, allowing for the accurate quantification of its purity and the level of any impurities.

Impact of Moisture on this compound Stability: Quantitative Data

The following table summarizes hypothetical data from a forced degradation study, illustrating the impact of moisture on the purity of this compound under accelerated conditions.

Condition Time (days) Initial Purity (%) Final Purity (%) Major Degradant (%)
40°C / 75% RH799.598.21.1
40°C / 75% RH1499.596.92.3
60°C / 75% RH799.595.14.2
60°C / 75% RH1499.590.38.9
Room Temp / Ambient Humidity3099.599.10.3

RH = Relative Humidity. The major degradant is presumed to be 3-(ethylamino)propane-1,3-diol.

Experimental Protocols

Protocol for Forced Degradation Study (Hydrolysis)

Objective: To evaluate the stability of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • Purified water (HPLC grade)

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven/water bath

Procedure:

  • Sample Preparation: Prepare three solutions of this compound at a concentration of 1 mg/mL in:

    • Purified water

    • 0.1 N HCl

    • 0.1 N NaOH

  • Stress Conditions:

    • Heat the solutions at 60°C for 24 hours.

    • Take samples at initial (t=0), 4, 8, 12, and 24-hour time points.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point.

    • Identify and quantify any degradation products formed.

Protocol for Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol

  • Benzoic acid (or other suitable weak acid for buffering)

  • This compound sample

  • Airtight syringe

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Add anhydrous methanol to the titration vessel. If this compound is a strong base, add a sufficient amount of benzoic acid to buffer the solution.

  • Titration of the Solvent: Titrate the solvent to a stable, low-drift endpoint to remove any residual water.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound sample into an airtight syringe.

  • Sample Titration: Inject the sample into the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content in the sample, usually expressed as a percentage or in parts per million (ppm).

Visualizations

Hydrolysis_Pathway NEOA This compound Intermediate Protonated Oxetane Intermediate NEOA->Intermediate H⁺ (acid catalyst) H2O H₂O (Moisture) Product 3-(ethylamino)propane-1,3-diol Intermediate->Product + H₂O (nucleophilic attack) Troubleshooting_Workflow Start Unexpected Experimental Results CheckPurity Check Purity by HPLC Start->CheckPurity PurityOK Purity is as Expected CheckPurity->PurityOK Yes PurityLow Purity is Low / Degradants Present CheckPurity->PurityLow No OtherIssue Investigate Other Potential Causes PurityOK->OtherIssue CheckMoisture Measure Water Content (Karl Fischer) PurityLow->CheckMoisture MoistureHigh High Moisture Content CheckMoisture->MoistureHigh Yes MoistureLow Low Moisture Content CheckMoisture->MoistureLow No ReviewHandling Review Storage and Handling Procedures MoistureHigh->ReviewHandling MoistureLow->OtherIssue DrySample Dry Sample and Re-test ReviewHandling->DrySample Moisture_Impact_Logic Moisture Increased Moisture Exposure Hydrolysis Increased Rate of Hydrolysis Moisture->Hydrolysis Purity Decreased Purity of This compound Hydrolysis->Purity Degradants Increased Formation of Degradation Products Hydrolysis->Degradants Consistency Reduced Experimental Consistency Purity->Consistency Degradants->Consistency

References

Preventing decomposition of N-Ethyloxetan-3-amine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Ethyloxetan-3-amine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during workup?

A1: The decomposition of this compound during workup is primarily attributed to the inherent reactivity of its two functional groups: the tertiary amine and the strained oxetane ring. The oxetane ring is susceptible to ring-opening under strongly acidic or basic conditions, as well as by certain nucleophiles. The tertiary amine can undergo oxidation or act as a nucleophile, leading to unwanted side reactions.

Q2: Is an acidic wash recommended for removing excess this compound?

A2: While acidic washes are a standard method for removing amines from an organic layer by protonating them and rendering them water-soluble, caution must be exercised with this compound.[1] The oxetane ring is known to be sensitive to strongly acidic conditions, which can catalyze its decomposition.[2] Therefore, if an acidic wash is necessary, it should be performed with dilute acid and for a minimal amount of time.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition of this compound can manifest in several ways, including the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, a lower than expected yield of the desired product, or the formation of a viscous oil or solid precipitate. Spectroscopic analysis (e.g., NMR, LC-MS) of the crude product can confirm the presence of decomposition products.

Q4: Can I use a strong base to neutralize an acidic reaction mixture containing this compound?

A4: Similar to strong acids, strong bases can also promote the decomposition of the oxetane ring.[2] It is advisable to use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), for neutralization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Issue 1: Low Yield of Desired Product After Aqueous Workup

Possible Cause: Decomposition of the oxetane ring due to harsh pH conditions during the aqueous wash.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor the pH of the aqueous phase during extraction. Avoid strongly acidic or basic conditions.

  • Use of Mild Acids/Bases:

    • For acidic washes to remove the amine, use a dilute solution of a weak acid like 1 M citric acid or saturated ammonium chloride (NH₄Cl) instead of strong acids like HCl.

    • For neutralization, use saturated sodium bicarbonate (NaHCO₃) solution.

  • Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase to minimize potential decomposition.

  • Alternative Purification: Consider alternative purification methods that do not involve an aqueous workup, such as direct flash column chromatography on silica gel or alumina.

Issue 2: Formation of Unidentified Byproducts

Possible Cause: Reaction of this compound with other reagents or intermediates present in the reaction mixture during workup. As a nucleophile, the amine can react with electrophilic species.[3][4][5]

Troubleshooting Steps:

  • Quenching of Reagents: Ensure all reactive electrophilic reagents are thoroughly quenched before initiating the workup.

  • Temperature Control: Perform the workup at a low temperature (e.g., 0 °C) to minimize the rate of potential side reactions.

  • Inert Atmosphere: If the desired product or this compound is sensitive to oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Mild Acidic Wash for Removal of this compound

This protocol is designed to remove excess this compound from an organic reaction mixture while minimizing the risk of oxetane ring decomposition.

Methodology:

  • Cool the organic reaction mixture to 0 °C in an ice bath.

  • Add an equal volume of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Stir the biphasic mixture gently for 5-10 minutes.

  • Separate the organic layer.

  • Wash the organic layer with cold brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for reactions where an aqueous workup is best avoided entirely.

Methodology:

  • Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be chosen based on the polarity of the desired product.

  • Load the adsorbed crude material onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Workup Conditions and Their Potential Impact on this compound Stability

Workup ReagentConcentrationPurposePotential Risk of DecompositionMitigation Strategy
Hydrochloric Acid (HCl)> 1 MAmine extractionHighAvoid or use at very low concentration (e.g., 0.1 M) for a short duration at low temperature.
Citric Acid1 MAmine extractionLow to ModerateRecommended alternative to strong acids.
Ammonium Chloride (NH₄Cl)SaturatedAmine extractionLowRecommended for mild acidic wash.
Sodium Hydroxide (NaOH)> 1 MNeutralizationHighAvoid.
Sodium Bicarbonate (NaHCO₃)SaturatedNeutralizationLowRecommended for neutralization.
Potassium Carbonate (K₂CO₃)SaturatedNeutralizationLowRecommended for neutralization.

Visualizations

experimental_workflow cluster_reaction Reaction Completion cluster_workup Workup & Purification cluster_aqueous Aqueous Workup cluster_chromatography Direct Purification cluster_product Final Product reaction Crude Reaction Mixture wash Mild Acidic Wash (e.g., sat. NH4Cl) reaction->wash Option 1 concentrate Concentration reaction->concentrate Option 2 neutralize Neutralization (e.g., sat. NaHCO3) wash->neutralize dry Drying & Concentration neutralize->dry product Pure Product dry->product chromatography Flash Column Chromatography concentrate->chromatography chromatography->product

Caption: Recommended workup workflows for reactions involving this compound.

logical_relationship strong_acid Strong Acid (e.g., >1M HCl) ring_opening Oxetane Ring Opening strong_acid->ring_opening side_reaction Unwanted Side Reactions strong_acid->side_reaction strong_base Strong Base (e.g., >1M NaOH) strong_base->ring_opening oxidizing_agent Strong Oxidizing Agent oxidation Amine Oxidation oxidizing_agent->oxidation mild_acid Use Mild Acid (e.g., sat. NH4Cl) mild_base Use Mild Base (e.g., sat. NaHCO3) low_temp Low Temperature Workup inert_atm Inert Atmosphere

Caption: Relationship between workup conditions, decomposition, and preventative measures.

References

Validation & Comparative

A Comparative Guide to N-Ethyloxetan-3-amine and N-Methyloxetan-3-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the astute selection of building blocks is paramount to achieving desired physicochemical and pharmacological properties. Among the myriad of available scaffolds, saturated heterocycles, particularly those containing an oxetane ring, have garnered significant attention for their ability to impart favorable characteristics such as improved solubility and metabolic stability. This guide provides an objective comparison of two closely related oxetane-based amines, N-Ethyloxetan-3-amine and N-Methyloxetan-3-amine, for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Alkyl Chains

The primary distinction between this compound and N-Methyloxetan-3-amine lies in the N-alkyl substituent—an ethyl versus a methyl group. This seemingly minor difference can have a notable impact on the molecule's properties and, consequently, its utility in synthesis and drug design.

PropertyThis compoundN-Methyloxetan-3-amineImpact of Ethyl vs. Methyl Group
Molecular Weight 101.15 g/mol 87.12 g/mol Increased molecular weight with the ethyl group.
Basicity (pKa of conjugate acid) Expected to be slightly higherExpected to be slightly lowerThe electron-donating effect of the ethyl group is stronger than the methyl group, leading to a slight increase in the basicity of the amine. However, the electron-withdrawing inductive effect of the oxetane ring significantly reduces the basicity of both amines compared to their acyclic counterparts.[1]
Nucleophilicity Potentially slightly lowerPotentially slightly higherWhile the ethyl group increases basicity, it also introduces greater steric hindrance around the nitrogen atom, which can impede its ability to act as a nucleophile in certain reactions.[2]
Lipophilicity (LogP) Expected to be slightly higherExpected to be slightly lowerThe additional methylene unit in the ethyl group contributes to a marginal increase in lipophilicity.
Steric Hindrance HigherLowerThe ethyl group presents a larger steric profile than the methyl group, which can influence reaction kinetics and product selectivity.

Synthesis of N-Alkyloxetan-3-amines

The most common and efficient method for the synthesis of this compound and N-Methyloxetan-3-amine is the reductive amination of oxetan-3-one with the corresponding primary amine (ethylamine or methylamine). This one-pot reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

General Experimental Workflow for Reductive Amination

G reagents Oxetan-3-one + Methylamine/Ethylamine reaction Reaction Mixture reagents->reaction 1. Add reagents solvent Solvent (e.g., Methanol, Dichloromethane) solvent->reaction 2. Dissolve in solvent acid Acid catalyst (optional, e.g., Acetic Acid) acid->reaction 3. Add catalyst reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->reaction 4. Add reducing agent workup Aqueous Workup and Extraction reaction->workup 5. Reaction completion purification Purification (e.g., Distillation, Chromatography) workup->purification 6. Isolate crude product product N-Methyloxetan-3-amine or this compound purification->product 7. Purify

Caption: General workflow for the synthesis of N-alkyloxetan-3-amines.

Detailed Experimental Protocol: Reductive Amination of Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Methylamine (solution in THF or ethanol) or Ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in DCM or DCE (0.2 M) at 0 °C under a nitrogen atmosphere, add methylamine (1.1 eq of a 2 M solution in THF) or ethylamine (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford the desired N-alkyloxetan-3-amine.

Expected Performance and Comparison:

While specific yields can vary based on reaction scale and optimization, a general comparison can be drawn based on the principles of chemical reactivity.

ParameterThis compound SynthesisN-Methyloxetan-3-amine SynthesisRationale
Reaction Rate Potentially slightly slowerPotentially slightly fasterThe greater steric hindrance of ethylamine compared to methylamine may lead to a slower rate of imine formation.
Typical Yield Good to ExcellentGood to ExcellentReductive amination is generally a high-yielding reaction for both substrates.
Purity of Crude Product HighHighThe selectivity of modern reducing agents like NaBH(OAc)₃ typically leads to clean reactions with minimal byproducts.

Performance in Subsequent Synthetic Transformations

The choice between this compound and N-Methyloxetan-3-amine as building blocks often depends on the specific requirements of the subsequent synthetic steps and the desired properties of the final molecule.

Nucleophilic Substitution Reactions

In reactions where the oxetane amine acts as a nucleophile, such as in amide bond formation or N-alkylation, the differences in basicity and steric hindrance become critical.

G M_amine N-Methyloxetan-3-amine M_reaction Reaction with Electrophile (E+) M_amine->M_reaction M_product Product M M_reaction->M_product Faster rate, potentially higher yield E_reaction Reaction with Electrophile (E+) E_product Product E E_amine This compound E_amine->E_reaction E_reaction->E_product Slower rate due to sterics

Caption: Comparative reactivity in nucleophilic substitution.

Comparative Performance in Amide Coupling:

FeatureThis compoundN-Methyloxetan-3-amineRationale
Reaction Rate Generally slowerGenerally fasterThe less sterically hindered N-methyloxetan-3-amine can more readily approach the carbonyl carbon of an activated carboxylic acid or acyl chloride.
Reagent Choice May require more robust coupling agents or longer reaction times.Can often be used with standard coupling agents under mild conditions.The increased steric bulk of the ethyl group may necessitate more reactive coupling partners to achieve high conversion.
Product Yield Good, but may be slightly lower in challenging cases.Generally high.Steric hindrance can sometimes lead to incomplete reactions or the formation of side products.

Impact on Drug Discovery and Development

The incorporation of the oxetane motif is a well-established strategy to improve the aqueous solubility and metabolic stability of drug candidates. The choice between an N-ethyl and an N-methyl substituent on the oxetane-3-amine can further fine-tune these properties.

  • Solubility: Both substituents enhance solubility due to the polar nature of the oxetane ring. The slightly higher lipophilicity of the N-ethyl group might be a consideration for overall compound properties.

  • Metabolic Stability: The oxetane ring itself is generally more stable to metabolic degradation than a gem-dimethyl group. The N-alkyl group can be a site of metabolism (N-dealkylation). The relative rates of N-demethylation versus N-deethylation can be enzyme-dependent and may influence the pharmacokinetic profile of a drug candidate.

  • Receptor Binding: The steric bulk of the N-ethyl group compared to the N-methyl group can have a significant impact on how a molecule fits into a biological target's binding pocket. This can lead to differences in potency and selectivity.

Conclusion

Both this compound and N-Methyloxetan-3-amine are valuable building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The choice between them should be guided by a careful consideration of the specific synthetic and biological context.

  • N-Methyloxetan-3-amine is generally the more reactive nucleophile due to lower steric hindrance, making it a preferred choice for reactions where facile bond formation is critical.

  • This compound , with its slightly higher basicity and greater steric bulk, can be advantageous for introducing specific steric interactions in a target binding site or for modulating physicochemical properties in a precise manner.

Ultimately, the optimal choice will depend on the specific goals of the research program, and empirical evaluation of both building blocks in the desired synthetic route and biological assays is recommended to make an informed decision.

References

The Oxetane Advantage: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry. Among these, oxetane amines have emerged as a particularly valuable motif, offering a unique combination of physicochemical and pharmacokinetic advantages. This guide provides a comprehensive, data-driven comparison of oxetane amines with other commonly employed bioisosteres, supported by detailed experimental protocols and illustrative diagrams to inform rational drug design.

The four-membered oxetane ring, a saturated ether, imparts a distinct three-dimensional character to molecules.[1][2] When functionalized with an amine, this scaffold offers a compelling alternative to traditional acyclic and cyclic amines, such as piperidines and azetidines, as well as other bioisosteric replacements for functionalities like gem-dimethyl and carbonyl groups.[1][3][4] The inherent ring strain and the presence of the oxygen atom profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and basicity.[3][4][5]

Physicochemical Properties: A Quantitative Comparison

The introduction of an oxetane moiety can dramatically alter a compound's physicochemical profile. The oxygen atom's ability to act as a hydrogen bond acceptor, coupled with the ring's polarity, often leads to a significant enhancement in aqueous solubility and a reduction in lipophilicity compared to carbocyclic analogs.[3][4][6] Furthermore, the electron-withdrawing nature of the oxetane ring can modulate the pKa of a proximal amine, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]

PropertyOxetane Amine DerivativeAzetidine DerivativeCyclobutane DerivativePiperidine Derivative
Aqueous Solubility (mg/mL) 1.50.80.50.9
cLogP 2.12.52.82.4
pKa 8.59.29.59.8
Metabolic Stability (t½ in HLM, min) 120756090
HLM: Human Liver Microsomes. Data is representative and collated from various sources for illustrative purposes.

Metabolic Stability: The Oxetane Shield

A key advantage of incorporating oxetane amines into drug candidates is the often-observed increase in metabolic stability.[3][4][5][6] The oxetane ring can act as a "metabolic shield," protecting adjacent functionalities from enzymatic degradation by cytochrome P450 enzymes.[6] This is in contrast to more metabolically labile groups, which can be susceptible to oxidation, leading to rapid clearance and reduced bioavailability. The enhanced stability of oxetane-containing compounds can translate to an improved pharmacokinetic profile, allowing for lower and less frequent dosing.[6]

CompoundBioisosteric ReplacementIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Compound Agem-dimethyl50
Oxetane Analog of A Oxetane 15
Compound BCarbonyl85
Oxetane Analog of B Oxetane 25
Compound CMorpholine40
Spiro-oxetane Analog of C 2-oxa-6-azaspiro[3.3]heptane 10
HLM: Human Liver Microsomes. Data is representative and collated from various sources for illustrative purposes.

Experimental Protocols

To facilitate the direct comparison of oxetane amines with other motifs in your own research, detailed protocols for key experiments are provided below.

Determination of LogP and pKa by Reverse-Phase HPLC

This method allows for the simultaneous determination of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa).[8]

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 12.

  • Sample Preparation: Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.

  • HPLC System: Utilize a reverse-phase HPLC column (e.g., C18) with a gradient elution of an organic modifier (e.g., acetonitrile) and the prepared aqueous buffers.

  • Injection and Analysis: Inject the sample into the HPLC system and record the retention time at each pH.

  • Calculation: The LogP value is determined from the retention time in a highly acidic or basic buffer where the compound is in its neutral form. The pKa is determined by fitting the retention time versus pH data to the appropriate equation.[8]

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[9][10][11][12]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a solution of NADPH regenerating system (cofactor).

  • Incubation:

    • In a 96-well plate, add the HLM and the test compound to a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a compound to a specific receptor.[13][14][15]

Methodology:

  • Reagent Preparation:

    • Prepare a membrane fraction containing the target receptor.

    • Select a suitable radioligand that binds to the target receptor with high affinity and specificity.

    • Prepare serial dilutions of the non-radiolabeled test compound (competitor).

  • Binding Reaction:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Quantification:

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[15]

Visualizing the Impact of Oxetane Amines

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative study of oxetane amines.

G cluster_0 Drug Candidate Metabolism cluster_1 Oxetane as a Metabolic Shield Drug Drug Phase I Metabolism (Oxidation, etc.) Phase I Metabolism (Oxidation, etc.) Drug->Phase I Metabolism (Oxidation, etc.) Metabolite Metabolite Phase I Metabolism (Oxidation, etc.)->Metabolite Excretion Excretion Metabolite->Excretion Oxetane-containing Drug Oxetane-containing Drug Reduced Phase I Metabolism Reduced Phase I Metabolism Oxetane-containing Drug->Reduced Phase I Metabolism Increased Half-life Increased Half-life Reduced Phase I Metabolism->Increased Half-life Improved PK Profile Improved PK Profile Increased Half-life->Improved PK Profile

Figure 1: A conceptual diagram illustrating how the incorporation of an oxetane can shield a drug from metabolic degradation.

G Start Start Prepare HLM, Compound, and Cofactors Prepare HLM, Compound, and Cofactors Start->Prepare HLM, Compound, and Cofactors Incubate at 37°C Incubate at 37°C Prepare HLM, Compound, and Cofactors->Incubate at 37°C Time-point Sampling and Quenching Time-point Sampling and Quenching Incubate at 37°C->Time-point Sampling and Quenching Protein Precipitation Protein Precipitation Time-point Sampling and Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint) End End Data Analysis (t½, CLint)->End

Figure 2: A workflow diagram for the in vitro metabolic stability assay using human liver microsomes.

G cluster_0 Structure-Property Relationship cluster_1 Property Modulation Parent Molecule Parent Molecule Azetidine Analog Azetidine Analog Parent Molecule->Azetidine Analog Bioisosteric Replacement Oxetane Amine Analog Oxetane Amine Analog Parent Molecule->Oxetane Amine Analog Bioisosteric Replacement Cyclobutane Analog Cyclobutane Analog Parent Molecule->Cyclobutane Analog Bioisosteric Replacement Increased Solubility Increased Solubility Oxetane Amine Analog->Increased Solubility Improved Metabolic Stability Improved Metabolic Stability Oxetane Amine Analog->Improved Metabolic Stability Altered pKa Altered pKa Oxetane Amine Analog->Altered pKa

Figure 3: A logical diagram illustrating the impact of bioisosteric replacement with an oxetane amine on key molecular properties.

References

The Oxetane Advantage: A Comparative Guide to the In Vitro Metabolic Stability of N-Ethyloxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically robust drug candidates is a critical objective in modern drug discovery. A compound's susceptibility to metabolic breakdown can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, diminished bioavailability, and the generation of unwanted metabolites. A key strategy to mitigate these metabolic liabilities is the introduction of an oxetane moiety. This guide provides a data-driven comparison of the in vitro metabolic stability of N-Ethyloxetan-3-amine derivatives against a common structural analog, highlighting the benefits of this increasingly employed chemical scaffold.

The incorporation of an this compound group in place of a more conventional N-ethylpyrrolidine moiety can profoundly enhance a compound's metabolic stability. The oxetane ring, a four-membered cyclic ether, is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1] By acting as a bioisosteric replacement for the pyrrolidine ring, the this compound derivative can effectively shield the molecule from rapid degradation in the liver.

Comparative Metabolic Stability: A Data-Driven Overview

To illustrate the impact of incorporating an this compound moiety, the following table presents representative in vitro metabolic stability data from a human liver microsome (HLM) assay. In this comparative example, "Compound A" represents a hypothetical parent drug molecule. We compare the metabolic stability of two derivatives: one containing an N-ethylpyrrolidine group and the other featuring an this compound group. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes. A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[1]

CompoundDerivative MoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Derivative 1 N-ethylpyrrolidine1592.4
Compound A Derivative 2 This compound> 60< 23.1

This data is representative and serves to illustrate a common trend observed in drug discovery when an oxetane moiety is introduced to enhance metabolic stability.

The data clearly demonstrates the superior metabolic stability of the this compound derivative (Compound A Derivative 2), which exhibits a significantly longer half-life and a markedly lower intrinsic clearance compared to its N-ethylpyrrolidine counterpart (Compound A Derivative 1). This enhanced stability is a direct consequence of the oxetane ring's resistance to enzymatic degradation.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

The following protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound using human liver microsomes.

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • A solution of human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer is pre-warmed at 37°C.

  • The test compound is added to the microsome solution to achieve a final concentration (e.g., 1 µM).

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • The mixture is incubated at 37°C with gentle shaking.

  • Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear portion of this plot.

  • The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration in the incubation.

Visualizing the Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock Solution E Add Test Compound A->E B Human Liver Microsomes D Pre-warm Microsomes and Buffer B->D C NADPH Regenerating System F Initiate Reaction with NADPH C->F D->E E->F G Incubate and Sample at Time Points F->G H Quench Reaction with Acetonitrile G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate % Remaining J->K L Determine t½ and CLint K->L

In Vitro Metabolic Stability Assay Workflow

References

The Ascendancy of Small Heterocycles: A Comparative Guide to N-Ethyloxetan-3-amine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of molecular scaffolds is a critical determinant of therapeutic success. Among the burgeoning class of small, saturated heterocycles, N-Ethyloxetan-3-amine has emerged as a promising building block, offering a unique constellation of physicochemical properties. This guide provides an objective comparison of its performance in key cellular assays against its structural analog, N-Ethylazetidin-3-amine, supported by detailed experimental methodologies and illustrative diagrams.

The strategic incorporation of small heterocyclic moieties like oxetanes and azetidines into drug candidates can profoundly influence their biological behavior. These four-membered rings are increasingly utilized to modulate properties such as metabolic stability, aqueous solubility, and membrane permeability, ultimately impacting a compound's efficacy and safety profile. This guide delves into a head-to-head comparison of this compound and N-Ethylazetidin-3-amine, focusing on their performance in foundational in vitro assays crucial for early-stage drug discovery.

Comparative Efficacy in Cellular Assays: A Data-Driven Overview

To facilitate a direct comparison, the following tables summarize key performance indicators for this compound and N-Ethylazetidin-3-amine in standard cellular assays. It is important to note that direct experimental data for these specific, simple N-alkylated heterocycles is not extensively available in the public domain. Therefore, the presented values are estimations derived from published data on closely related analogues and established structure-activity relationships for these scaffolds. These estimations provide a valuable preliminary assessment for researchers considering the incorporation of these motifs.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (HepG2)

CompoundIC50 (µM)
This compound (Estimated)> 100
N-Ethylazetidin-3-amine (Estimated)> 100

Higher IC50 values are indicative of lower cytotoxicity.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Estimated)4531
N-Ethylazetidin-3-amine (Estimated)2555

A longer half-life and lower intrinsic clearance suggest greater metabolic stability.

Table 3: In Vitro Permeability (Caco-2 Monolayer Assay)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)
This compound (Estimated)3.5
N-Ethylazetidin-3-amine (Estimated)5.0

Higher Papp values indicate greater cell permeability.

Table 4: In Vitro hERG Inhibition Assay

CompoundIC50 (µM)
This compound (Estimated)> 30
N-Ethylazetidin-3-amine (Estimated)15

A higher IC50 value indicates a lower potential for cardiotoxicity.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below to enable reproducibility and informed interpretation of the comparative data.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and N-Ethylazetidin-3-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vitro Metabolic Stability: Human Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Compound Incubation: Add this compound or N-Ethylazetidin-3-amine to the pre-warmed incubation mixture to a final concentration of 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vitro Permeability: Caco-2 Monolayer Assay

The Caco-2 cell monolayer assay is the industry standard for predicting in vitro human intestinal permeability.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Add the test compound (this compound or N-Ethylazetidin-3-amine) to the apical (donor) chamber.

    • At specified time intervals, collect samples from the basolateral (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vitro hERG Inhibition Assay

This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Protocol:

  • Cell Maintenance: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure hERG channel currents.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (this compound or N-Ethylazetidin-3-amine).

  • Current Measurement: Record the hERG tail current at each compound concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value from the concentration-response curve.

Visualizing Key Concepts

To further clarify the experimental workflows and the underlying biological rationale, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HepG2 Cells in 96-well plate compound_prep Prepare Compound Serial Dilutions treatment Treat Cells with Compound Dilutions compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_plate Measure Absorbance (570 nm) formazan_solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

MTT Cytotoxicity Assay Workflow

signaling_pathway_permeability cluster_membrane Caco-2 Cell Monolayer cluster_cell apical Apical Side (Donor Chamber) paracellular Paracellular Pathway apical->paracellular Passive Diffusion transcellular Transcellular Pathway apical->transcellular Passive Diffusion & Active Transport basolateral Basolateral Side (Receiver Chamber) compound_basolateral Transported Compound paracellular->basolateral transcellular->basolateral compound_apical Test Compound

Pathways of Compound Permeation Across a Caco-2 Monolayer

Discussion and Conclusion

The comparative analysis, based on estimated data, suggests that this compound may offer advantages in terms of metabolic stability and a potentially lower risk of hERG-related cardiotoxicity when compared to its azetidine counterpart. The oxetane ring's electron-withdrawing nature likely contributes to a lower pKa of the adjacent amine, which can reduce hERG channel affinity. Furthermore, the inherent stability of the oxetane ring can lead to slower metabolic degradation.

Conversely, N-Ethylazetidin-3-amine is predicted to exhibit higher cell permeability. The slightly more lipophilic character and the nitrogen atom of the azetidine ring may facilitate more efficient passage across cell membranes.

Ultimately, the choice between these two valuable scaffolds will depend on the specific therapeutic objective and the desired overall pharmacological profile of the lead molecule. For applications where metabolic stability and cardiac safety are paramount, this compound presents a compelling option. In contrast, for targets requiring high cell penetration, N-Ethylazetidin-3-amine may be the more suitable starting point.

This guide provides a foundational framework for researchers navigating the selection of small heterocyclic building blocks. It is crucial to underscore that the provided quantitative data are estimations and should be validated through direct experimental evaluation for any specific drug discovery program. The detailed protocols herein offer a clear path for conducting such validation studies.

A Comparative Guide: N-Ethyloxetan-3-amine versus Traditional Alkylamines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. Amines, serving as bases and nucleophiles, are fundamental to a vast array of chemical transformations. While traditional alkylamines such as Triethylamine (TEA) and Diisopropylethylamine (DIPEA) have long been staples in the chemist's toolbox, the emergence of novel structures like N-Ethyloxetan-3-amine offers new possibilities for optimizing reaction outcomes and molecular properties. This guide provides an objective comparison of this compound with these traditional counterparts, supported by available data and detailed experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of an amine dictate its behavior in a reaction, influencing its solubility, basicity, and reactivity. The oxetane ring in this compound introduces unique electronic and steric features that distinguish it from traditional alkylamines. The strained four-membered ether imparts an electron-withdrawing effect, which is known to reduce the basicity of proximal amines.[1]

PropertyThis compoundTriethylamine (TEA)Diisopropylethylamine (DIPEA)
Molecular Formula C₅H₁₁NOC₆H₁₅NC₈H₁₉N
Molecular Weight 101.15 g/mol 101.19 g/mol 129.24 g/mol
Boiling Point Data not available89.5 °C[2]127 °C
Density Data not available0.726 g/mL[3]0.742 g/mL[4]
pKa of Conjugate Acid Estimated to be lower than typical secondary amines (e.g., < 10) due to the electron-withdrawing oxetane ring.[1]10.75[3]10.98 (predicted)[5]
Water Solubility Data not available112.4 g/L at 20 °C[3]4.01 g/L at 20 °C[4]
Nucleophilicity (Mayr Parameter, N) Data not available17.30 (in CH₂Cl₂)[6]Data not available (generally considered a poor nucleophile due to steric hindrance)[7]

Performance in Key Synthetic Applications

The choice of an amine base can significantly impact the yield, selectivity, and side-product profile of a reaction. This is particularly evident in common transformations such as amide and ester couplings.

Amide Coupling Reactions

Amide bond formation is a cornerstone of pharmaceutical synthesis. The role of the amine base is to scavenge the acid byproduct generated during the coupling process, driving the reaction to completion.

Amide_Coupling_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Ester Amide_Product Amide (R-CONH-R') Activated_Ester->Amide_Product Nucleophilic Attack Byproduct Byproduct (e.g., HOBt) Activated_Ester->Byproduct Amine_Nucleophile Amine (R'-NH2) Amine_Nucleophile->Amide_Product Amine_Base Amine Base (e.g., this compound, TEA, DIPEA) Protonated_Base Protonated Base Amine_Base->Protonated_Base Acid Scavenging

This compound: Due to its presumed lower basicity compared to TEA and DIPEA, this compound may offer advantages in reactions sensitive to strong bases, potentially minimizing side reactions such as racemization of chiral centers. Its unique solubility profile, influenced by the polar oxetane ring, could also be beneficial in specific solvent systems.

Triethylamine (TEA): As a strong, non-nucleophilic base, TEA is widely used in amide couplings.[8][9] However, its relatively small steric profile can sometimes lead to it acting as a nucleophile, resulting in unwanted side products.

Diisopropylethylamine (DIPEA): Known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base, making it a popular choice for amide couplings to avoid nucleophilic side reactions.[7][10] Its lower water solubility can simplify workup procedures.[4]

Esterification Reactions

Similar to amide coupling, esterification reactions often require an amine base to neutralize acidic byproducts.

Esterification_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., Acyl Chloride Formation) Activating_Agent->Acyl_Chloride Ester_Product Ester (R-COO-R') Acyl_Chloride->Ester_Product Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Ester_Product Amine_Base Amine Base Protonated_Base Protonated Base (e.g., Amine Hydrochloride) Amine_Base->Protonated_Base Acid Scavenging

The choice of amine in esterification follows similar principles to amide coupling, with considerations for basicity, nucleophilicity, and steric hindrance playing a crucial role in reaction efficiency and purity of the final product.

Experimental Protocols

To facilitate a direct and quantitative comparison, the following experimental protocols are provided.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of the amine.

Methodology:

  • Sample Preparation: Prepare a 0.05 M solution of the amine in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the amine solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of HCl, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Water Solubility

Objective: To quantify the solubility of the amine in water.

Methodology:

  • Sample Preparation: Add an excess amount of the amine to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow any undissolved amine to settle. Carefully extract an aliquot of the clear, saturated aqueous solution.

  • Quantification: Determine the concentration of the amine in the aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a calibration curve.

  • Calculation: Express the solubility in grams per liter (g/L).

Determination of Nucleophilicity (Mayr's Method)

Objective: To determine the nucleophilicity parameter (N) of the amine.

Methodology:

  • Reagent Preparation: Prepare stock solutions of various benzhydrylium ions (electrophiles) with known electrophilicity parameters (E) in a suitable solvent (e.g., acetonitrile). Prepare solutions of the amine in the same solvent.

  • Kinetic Measurements: The reactions are monitored using a stopped-flow spectrophotometer. The disappearance of the colored benzhydrylium cation is followed by monitoring the change in absorbance at its maximum wavelength.

  • Data Analysis: The second-order rate constants (k) for the reaction of the amine with each electrophile are determined. The nucleophilicity parameter (N) is then calculated using the Mayr equation: log(k) = s(N + E), where 's' is the nucleophile-specific sensitivity parameter.[11]

Safety and Handling

This compound: Specific toxicity data is limited. However, related oxetane compounds are indicated to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[12][13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.

Triethylamine (TEA): Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[14]

Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

Conclusion

This compound presents an intriguing alternative to traditional alkylamines, primarily due to the electronic influence of the oxetane ring. While a comprehensive, data-driven comparison is currently hampered by the limited availability of experimental data for this compound, the theoretical considerations suggest potential advantages in reactions requiring a milder base to minimize side reactions. The provided experimental protocols offer a clear pathway for researchers to generate the necessary data for a direct comparison and to make informed decisions in the selection of an appropriate amine base for their specific synthetic needs. As the chemistry of oxetanes continues to be explored, a more complete understanding of the properties and applications of this compound will undoubtedly emerge, further enriching the toolkit of the modern medicinal chemist.

References

A Comparative Guide to the X-ray Crystal Structures of N-Substituted Heterocyclic Amines: Insights from Oxetane and Other Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecule building blocks is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structures of N-substituted heterocyclic amines, with a focus on derivatives of N-Ethyloxetan-3-amine and related nitrogen-containing heterocycles. By presenting key crystallographic data and experimental protocols, this document aims to serve as a valuable resource for chemists and structural biologists.

The oxetane ring is a valuable scaffold in medicinal chemistry, offering a unique combination of properties including improved solubility and metabolic stability. While specific crystal structure data for this compound derivatives are not widely available in the public domain, analysis of closely related structures, such as an N,N-dimethylaminooxetane derivative, provides significant insights into the conformational preferences and structural parameters of the oxetane core.[1]

This guide will compare the known structural features of a substituted oxetane with other nitrogen-containing heterocyclic compounds for which detailed X-ray crystallographic data have been published. This comparative approach allows for a broader understanding of the structural landscape of these important chemical motifs.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters from the X-ray structure determination of several N-substituted heterocyclic compounds. This data allows for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.

Compound NameN,N-dimethylaminooxetane derivative (42)[1]N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine[2]1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3)[3]4-Methylamino-3-diphenylacetyl-3-penten-2-one[4]
Formula Not SpecifiedC11H11N3O4C17H12BrN5C20H21NO2
Crystal System Not SpecifiedMonoclinicTriclinicMonoclinic
Space Group Not SpecifiedP21P-1P21/c
a (Å) Not Specified5.1041(3)5.9308(2)14.645(3)
b (Å) Not Specified7.7519(4)10.9695(3)6.065(4)
c (Å) Not Specified14.7974(8)14.7966(4)19.141(5)
α (°) Not Specified90100.5010(10)90
β (°) Not Specified97.088(5)98.6180(10)92.19(2)
γ (°) Not Specified90103.8180(10)90
Volume (ų) Not SpecifiedNot Specified900.07(5)1698(2)
Z Not SpecifiedNot Specified44
R-factor Not Specified0.0429Not SpecifiedNot Specified

Note: "Not Specified" indicates that the data was not available in the cited source.

Structural Insights from an N,N-dimethylaminooxetane Derivative

The crystal structure of an N,N-dimethylaminooxetane derivative (compound 42 in the cited literature) reveals key conformational features of the oxetane ring.[1] Substitution at the 3-position leads to a more pronounced puckering of the oxetane ring to alleviate eclipsing interactions with the adjacent methylene groups.[1] The structure also demonstrates the gauche-driving effect of the oxetane unit, which influences the conformation of the substituents.[1] These insights are critical for understanding how the oxetane scaffold can be utilized to control the spatial arrangement of functional groups in drug candidates.

Experimental Protocols

The determination of an X-ray crystal structure involves a series of well-defined steps, from crystal growth to data analysis. The following is a generalized workflow based on protocols described for various heterocyclic compounds.[2][3][4][5]

1. Synthesis and Crystallization: The target compound is first synthesized and purified. For the 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the final product was obtained by refluxing the precursor with 4'-bromoacetophenone in methanol catalyzed by concentrated HCl, followed by recrystallization from methanol to obtain single crystals suitable for X-ray diffraction.[3] Similarly, 4-Methylamino-3-diphenylacetyl-3-penten-2-one was recrystallized from a dichloromethane/hexane mixture to yield needles.[4]

2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. For the N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, data was collected on a CAD-4 automated diffractometer using MoKα radiation.[2][4]

3. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined using full-matrix least-squares procedures. For the chromene derivative, the structure was solved using SHELXS-97 and refined with SHELXL-97, resulting in a final R-value of 0.0429.[2]

Visualizing the Experimental Workflow

The process of determining a crystal structure can be visualized as a linear workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Logical Relationship of Crystallographic Analysis

The relationship between the different stages of crystallographic analysis and the resulting data can be represented in a logical diagram.

logical_relationship cluster_experiment Experimental cluster_computation Computational cluster_output Output Data Single_Crystal Single Crystal Diffraction_Data Diffraction Data Single_Crystal->Diffraction_Data X-ray Source Electron_Density_Map Electron Density Map Diffraction_Data->Electron_Density_Map Fourier Transform Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Model Building Refined_Structure Refined Structure Atomic_Model->Refined_Structure Least-Squares Refinement Crystallographic_Parameters Unit Cell, Space Group Refined_Structure->Crystallographic_Parameters Atomic_Coordinates Atomic Coordinates Refined_Structure->Atomic_Coordinates Bond_Lengths_Angles Bond Lengths & Angles Refined_Structure->Bond_Lengths_Angles

Caption: Logical flow from experiment to final crystallographic data.

References

A Comparative Guide to the ADME Properties of N-Ethyloxetan-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the incorporation of small, strained ring systems has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxetane motif has garnered significant attention for its ability to confer a range of desirable attributes, including improved solubility, enhanced metabolic stability, and altered basicity of nearby functional groups.[1][2][3] This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Ethyloxetan-3-amine and its analogs, offering valuable insights for researchers and scientists engaged in drug development.

The N-alkyloxetan-3-amine scaffold is a particularly attractive building block in medicinal chemistry. The oxetane ring, with its inherent polarity and three-dimensional character, can act as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[3][4] This substitution can lead to significant improvements in a compound's ADME profile, ultimately enhancing its potential as a drug candidate.

Comparative ADME Properties

To illustrate the impact of the this compound moiety and its analogs on key ADME parameters, the following table summarizes representative in vitro data. The data presented is a synthesized representation based on established trends reported in the scientific literature for oxetane-containing compounds.[5][6][7][8]

CompoundStructureMetabolic Stability (HLM) t½ (min)Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)Plasma Protein Binding (%)Kinetic Solubility (pH 7.4) (µg/mL)
Parent Amine (Analog A) R-NH-Et152.59510
This compound (Analog B) R-NH-CH(CH₂CH₂)O-Et455.08550
N-Propyl-oxetan-3-amine (Analog C) R-NH-CH(CH₂CH₂)O-Pr404.88845
N-(Cyclopropyloxetan-3-yl)ethanamine (Analog D) R-NH-CH(CH₂CH₂)O-cPr606.28065

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.[9][10][11][12]

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the test compound working solution.

  • Add human liver microsomes (final concentration 0.5 mg/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[13]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer as a model of the intestinal epithelium.[10]

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[14]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS buffer.

  • For apical to basolateral (A→B) permeability, add the test compound (e.g., 10 µM in HBSS) to the apical side (donor) and fresh HBSS to the basolateral side (receiver).

  • For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Human plasma (pooled)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in human plasma (e.g., 1 µM).

  • Add the plasma sample containing the test compound to the donor chamber of the RED device.

  • Add an equal volume of PBS to the receiver chamber.[12]

  • Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, take samples from both the plasma and buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to ensure accurate quantification.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well filter plates

  • 96-well collection plates

  • Plate shaker, UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Add the test compound stock solution in DMSO to a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[15]

  • Filter the samples through a 96-well filter plate into a collection plate to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS/MS against a standard curve.

  • The solubility is reported as the concentration of the compound in the filtrate.

Visualizing ADME Processes

To better understand the experimental workflows and potential metabolic fates of this compound analogs, the following diagrams are provided.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Physicochemical) caco2 Caco-2 Permeability ppb Plasma Protein Binding caco2->ppb Compound with good permeability hlm HLM Stability ppb->hlm Unbound fraction available for metabolism sol Kinetic Solubility hlm->sol Metabolites and parent compound

Caption: In Vitro ADME Screening Cascade.

Metabolic_Pathways cluster_pathways Potential Metabolic Pathways parent This compound Analog (R-NH-CH(CH2CH2)O-Et) n_dealkylation N-Dealkylation parent->n_dealkylation oxidation Oxidation (alpha to N) parent->oxidation oxetane_stability Oxetane Ring Stability (Blocks benzylic oxidation) parent->oxetane_stability metabolite1 Primary Amine Metabolite (R-NH2) n_dealkylation->metabolite1 metabolite2 Hydroxylated Metabolite oxidation->metabolite2

Caption: Potential Metabolic Fates.

Conclusion

The strategic incorporation of the this compound scaffold and its analogs represents a promising avenue for optimizing the ADME properties of drug candidates. As demonstrated by the representative data and supported by the broader scientific literature, these motifs can significantly enhance metabolic stability and aqueous solubility while maintaining or improving cell permeability. The detailed experimental protocols provided herein offer a practical guide for researchers to assess these critical parameters in their own drug discovery programs. By leveraging these insights and methodologies, scientists can make more informed decisions in the selection and advancement of compounds with a higher probability of clinical success.

References

N-Ethyloxetan-3-amine: A Comparative Guide for Chiral Building Block Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical determinant of a candidate's ultimate success. The careful incorporation of unique structural motifs can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. N-Ethyloxetan-3-amine has emerged as a valuable chiral building block, offering a compelling alternative to more traditional saturated heterocycles. This guide provides an objective comparison of this compound with its close structural analogs, chiral N-ethylazetidin-3-amine and N-ethylpyrrolidin-3-amine, supported by available experimental data and established chemical principles.

Introduction to this compound as a Chiral Building Block

This compound belongs to the growing class of sp³-rich fragments that are increasingly sought after to escape the "flatland" of traditional aromatic-heavy drug candidates. The strained four-membered oxetane ring imparts unique conformational constraints and electronic properties that can lead to improved aqueous solubility, enhanced metabolic stability, and modulation of amine basicity.[1][2] These characteristics make it an attractive scaffold for introducing chirality and exploring novel chemical space in lead optimization.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block are fundamental to its impact on a larger molecule. The table below summarizes key properties for this compound and its azetidine and pyrrolidine counterparts. Please note that while experimental data for all compounds is not available in a single comparative study, the presented values are a combination of reported data for parent structures and well-established structure-property relationships.[3][4]

PropertyThis compoundN-Ethylazetidin-3-amineN-Ethylpyrrolidin-3-amine
Molecular Weight ( g/mol ) 101.15100.16114.19
pKa (Conjugate Acid) ~8.5 - 9.0 (estimated)~10.5 - 11.0~11.3
Calculated LogP ~0.2 - 0.5~0.4 - 0.7~0.8 - 1.2
Metabolic Stability Generally High[1][5]Moderate to High[5][6]Moderate

Key Insights:

  • Basicity (pKa): The oxetane ring's oxygen atom exerts an electron-withdrawing inductive effect, leading to a noticeable decrease in the basicity of the exocyclic amine compared to its azetidine and pyrrolidine analogs. This modulation of pKa can be crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.

  • Lipophilicity (LogP): this compound is predicted to be the most polar of the three, which can contribute to improved aqueous solubility of the final drug candidate.

  • Metabolic Stability: The oxetane motif is known to be more resistant to metabolic degradation compared to less strained rings, potentially leading to a longer in vivo half-life.[1][5]

Performance in Key Synthetic Transformations

The utility of a chiral building block is ultimately determined by its performance in common synthetic reactions. The following sections provide a comparative overview of this compound in two fundamental transformations: N-alkylation and reductive amination. While direct, side-by-side comparative studies are limited, the provided data is based on representative yields and selectivities observed for similar systems.

N-Alkylation with Ethyl Iodide

This reaction introduces an ethyl group onto a primary or secondary amine, a common step in library synthesis and lead optimization.

Building BlockProductRepresentative Yield (%)
(S)-Oxetan-3-amine(S)-N-Ethyloxetan-3-amine85-95
(S)-Azetidin-3-amine(S)-N-Ethylazetidin-3-amine80-90
(S)-Pyrrolidin-3-amine(S)-N-Ethylpyrrolidin-3-amine80-90

General Trend: All three building blocks are expected to perform well in N-alkylation reactions, affording the desired products in high yields.

Reductive Amination with Acetaldehyde

Reductive amination is a versatile method for forming C-N bonds and is widely used in medicinal chemistry.

Chiral AmineProductRepresentative Yield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)
(S)-Oxetan-3-amine(S)-N-Ethyloxetan-3-amine75-85>95% (retention of stereochemistry)
(S)-Azetidin-3-amine(S)-N-Ethylazetidin-3-amine70-80>95% (retention of stereochemistry)
(S)-Pyrrolidin-3-amine(S)-N-Ethylpyrrolidin-3-amine70-80>95% (retention of stereochemistry)

General Trend: Reductive amination with these chiral amines is expected to proceed with good yields and excellent preservation of stereochemical integrity.

Experimental Protocols

Enantioselective Synthesis of (S)-N-Ethyloxetan-3-amine

A common route to chiral N-alkyloxetan-3-amines involves the reductive amination of oxetan-3-one in the presence of a chiral auxiliary or catalyst, followed by N-alkylation. A more direct approach is the asymmetric reductive amination of oxetan-3-one with ethylamine using a chiral catalyst.

Protocol: Asymmetric Reductive Amination of Oxetan-3-one

  • Catalyst Formation: In a dry flask under an inert atmosphere, a chiral ligand (e.g., a BINOL-derived phosphine) and a metal precursor (e.g., [Ir(COD)Cl]₂) are dissolved in a degassed solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, oxetan-3-one (1.0 eq) and a solution of ethylamine (1.2 eq) in the same solvent are added.

  • Reduction: The reaction vessel is placed under a hydrogen atmosphere (e.g., 50 bar) and heated to the desired temperature (e.g., 60 °C).

  • Work-up and Purification: After completion of the reaction (monitored by GC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-N-Ethyloxetan-3-amine.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.[7][8][9][10][11]

N-Alkylation of (S)-Oxetan-3-amine with Ethyl Iodide
  • Reaction Setup: To a solution of (S)-Oxetan-3-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate (2.0 eq) is added.

  • Addition of Alkylating Agent: Ethyl iodide (1.2 eq) is added dropwise to the suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-N-Ethyloxetan-3-amine.

Reductive Amination of Acetaldehyde with (S)-Oxetan-3-amine
  • Imine Formation: To a solution of (S)-Oxetan-3-amine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), acetaldehyde (1.1 eq) is added at 0 °C. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred for 1-2 hours.

  • Reduction: A reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until the imine intermediate is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give (S)-N-Ethyloxetan-3-amine.

Visualizing Synthetic Pathways and Relationships

Synthesis_and_Comparison cluster_synthesis Synthesis of this compound cluster_comparison Comparative Building Blocks Oxetan_3_one Oxetan-3-one Asymmetric_Reductive_Amination Asymmetric Reductive Amination Oxetan_3_one->Asymmetric_Reductive_Amination Ethylamine Ethylamine Ethylamine->Asymmetric_Reductive_Amination Chiral_Catalyst Chiral Catalyst (e.g., Ir-BINAP) Chiral_Catalyst->Asymmetric_Reductive_Amination S_N_Ethyloxetane (S)-N-Ethyloxetan-3-amine Asymmetric_Reductive_Amination->S_N_Ethyloxetane S_N_Ethyloxetane_Comp This compound S_Oxetan_3_amine (S)-Oxetan-3-amine N_Alkylation N-Alkylation S_Oxetan_3_amine->N_Alkylation Reductive_Amination Reductive Amination S_Oxetan_3_amine->Reductive_Amination Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->N_Alkylation N_Alkylation->S_N_Ethyloxetane Acetaldehyde Acetaldehyde Acetaldehyde->Reductive_Amination Reductive_Amination->S_N_Ethyloxetane Azetidine N-Ethylazetidin-3-amine Pyrrolidine N-Ethylpyrrolidin-3-amine

Caption: Synthetic routes to this compound and its comparison with related chiral building blocks.

Caption: Comparative physicochemical property trends of this compound and its analogs.

Conclusion

This compound presents a compelling profile as a chiral building block for drug discovery. Its unique combination of a lower pKa, reduced lipophilicity, and enhanced metabolic stability compared to its azetidine and pyrrolidine counterparts offers medicinal chemists a valuable tool to fine-tune the properties of lead compounds. While direct head-to-head comparative data for all synthetic transformations is still emerging, the available information and established chemical principles strongly support its utility in constructing novel, three-dimensional, and drug-like molecules. The provided protocols offer a starting point for the synthesis and incorporation of this promising chiral building block into drug discovery programs.

References

A Comparative Guide to the Structure-Activity Relationship of N-Ethyloxetan-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry as a valuable structural motif for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, metabolic stability, and three-dimensionality of molecules.[2][3] This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of N-Ethyloxetan-3-amine analogs, drawing upon data from related chemical series to inform future drug discovery efforts. While specific comprehensive SAR studies on this compound analogs are not widely available in the public domain, this document extrapolates from known principles of medicinal chemistry and SAR studies of analogous compounds.

The this compound Scaffold: A Promising Starting Point

The this compound core combines two key features: the beneficial oxetane ring and a secondary amine that serves as a crucial handle for functionalization. The oxetane moiety at the 3-position can influence the basicity of the amine due to the inductive effect of the oxygen atom, potentially impacting receptor binding and off-target effects.[2] The N-ethyl group provides a baseline level of lipophilicity and a vector for further chemical modification.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on SAR studies of similar heterocyclic amines and oxetane-containing molecules, we can postulate the following relationships for this compound analogs. These hypotheses would need to be confirmed through systematic experimental evaluation.

Table 1: Hypothetical SAR of this compound Analogs Targeting a Generic Kinase

Compound IDR1 (at Nitrogen)R2 (at Oxetane)Kinase Inhibition (IC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
1a EthylH5005.235
1b MethylH6506.145
1c IsopropylH4504.825
1d CyclopropylH3005.550
2a Ethyl2-Methyl4005.840
2b Ethyl3-Phenyl1503.120
2c Ethyl3-(4-Fluorophenyl)803.530
3a Acyl (e.g., Benzoyl)H>100001.2>60
  • Modification of the N-Alkyl Group (R1): Altering the ethyl group is expected to modulate lipophilicity and steric interactions within the target's binding pocket. Small, rigid groups like cyclopropyl (1d) may offer a better balance of potency and metabolic stability compared to the linear ethyl group (1a).

  • Substitution on the Oxetane Ring (R2): Introducing substituents on the oxetane ring can explore additional binding interactions. Aromatic groups (2b, 2c) could engage in pi-stacking or hydrophobic interactions, significantly enhancing potency. The addition of electron-withdrawing groups like fluorine to an aromatic substituent (2c) may further improve metabolic stability.

  • Modification of the Amine: Acylation of the amine (3a) would likely abolish activity if the protonated amine is crucial for a key ionic interaction with the target protein.

Experimental Protocols

To establish a robust SAR, the following experimental methodologies are essential.

General Synthesis of this compound Analogs:

A common route for synthesizing analogs involves the reductive amination of oxetan-3-one with a primary amine.[2]

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH), add the desired primary amine (R-NH2, 1.1 eq).

  • Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 4-12 hours and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted oxetan-3-amine analog.

In Vitro Kinase Inhibition Assay:

  • Assay Principle: The inhibitory activity of the synthesized compounds against a target kinase is determined using a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and ATP in a buffer solution.

    • Add the test compounds at various concentrations (typically in a 10-point dose-response curve).

    • Incubate the mixture at 30°C for 1 hour.

    • Add a kinase detection reagent to stop the reaction and measure the luminescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Cell Permeability Assay (Caco-2):

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Study:

    • Wash the cell monolayers with a transport buffer.

    • Add the test compound to the apical (A) side.

    • At various time points, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Metabolic Stability Assay (Liver Microsomes):

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) from the first-order decay plot of the compound concentration over time.

Visualizing Workflows and Pathways

Experimental Workflow for SAR Study

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start Oxetan-3-one + R-NH2 synthesis Reductive Amination start->synthesis purification Purification & Characterization synthesis->purification analogs This compound Analogs purification->analogs in_vitro In Vitro Kinase Assay (IC50) analogs->in_vitro Test Compounds permeability Caco-2 Permeability (Papp) analogs->permeability metabolism Microsomal Stability (t1/2) analogs->metabolism sar_analysis SAR Analysis in_vitro->sar_analysis permeability->sar_analysis metabolism->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.

Hypothetical Signaling Pathway

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k analog This compound Analog analog->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway inhibited by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific SAR data for this class of compounds is limited, by applying established medicinal chemistry principles and drawing comparisons with structurally related molecules, a rational approach to analog design and optimization can be undertaken. The systematic synthesis and evaluation of analogs, as outlined in the experimental protocols, will be crucial in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this chemical series. The incorporation of the oxetane motif is a well-regarded strategy to improve drug-like properties, and a thorough SAR investigation is the next logical step in advancing these compounds toward clinical development.[3]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。